molecular formula C11H11NO3 B1596219 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid CAS No. 36151-44-7

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

货号: B1596219
CAS 编号: 36151-44-7
分子量: 205.21 g/mol
InChI 键: YDKWTEYRNMUJKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-2-1-7-12(10)9-5-3-8(4-6-9)11(14)15/h3-6H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKWTEYRNMUJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354420
Record name 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36151-44-7
Record name 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Oxopyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery and materials science, the strategic value of a chemical scaffold is measured by its synthetic accessibility, functional versatility, and potential for biological interaction. 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a molecule elegantly combining the rigid, aromatic framework of benzoic acid with the polar, amide character of a 2-pyrrolidinone lactam, represents such a scaffold. This guide provides an in-depth exploration of its core chemical properties, synthesis, and analytical characterization, offering researchers and drug development professionals a comprehensive technical resource. The narrative moves beyond simple data presentation to explain the causality behind its chemical behavior and the rationale for its application, embodying the principles of a self-validating scientific protocol.

Molecular Identity and Physicochemical Profile

This compound is a bifunctional organic compound that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its unique structure makes it a valuable building block in medicinal chemistry.[1]

Key Identifiers:

  • Systematic Name: this compound

  • Common Synonyms: 4-(2-ketopyrolidin-1-yl)benzoic acid, 4-(2-oxo-1-pyrrolidinyl)benzoic acid[1][2]

  • CAS Number: 36151-44-7[1][2]

  • Molecular Formula: C₁₁H₁₁NO₃[1]

  • Molecular Weight: 205.22 g/mol [1]

Chemical Structure

The molecule's architecture features a parasubstituted benzene ring, where a carboxylic acid group and the nitrogen atom of a 2-pyrrolidinone ring are positioned opposite each other. This arrangement creates a rigid molecule with distinct hydrophilic (carboxylic acid, lactam carbonyl) and lipophilic (benzene ring, pyrrolidinone alkyl chain) regions.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The properties of this compound are dictated by its combined functional groups. The high boiling point is characteristic of aromatic carboxylic acids, while its density reflects a well-packed solid-state structure. Solubility is expected to be poor in non-polar solvents but should increase in polar organic solvents and aqueous bases via salt formation.

PropertyValueSource
Appearance Crystalline solid (predicted)[3]
Melting Point >230 °C (typical for similar structures)[4]
Boiling Point 507.1 °C at 760 mmHg (predicted)[1]
Density 1.341 g/cm³ (predicted)[1]
Flash Point 260.5 °C (predicted)[1]
XlogP (predicted) 0.9[5]
Solubility Sparingly soluble in water; soluble in DMSO, DMF[3]

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

Synthesis and Reactivity: Forging the C-N Bond

The key synthetic challenge is the formation of the aryl C-N bond between the benzoic acid moiety and the pyrrolidinone lactam. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a more efficient, versatile, and milder route.[1][6]

Rationale for Method Selection: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preferred method for constructing this type of C-N bond for several reasons:[2][6]

  • Broad Substrate Scope: It is tolerant of a wide range of functional groups, including the carboxylic acid present in the starting material (or its protected ester form).

  • Milder Conditions: It avoids the harsh, high-temperature conditions often required for traditional Ullmann reactions, which can lead to side reactions and decomposition.[6]

  • High Efficiency: The use of specialized phosphine ligands leads to high yields and catalytic turnover numbers, making the process more atom-economical.

The general transformation involves coupling a 4-halobenzoic acid (or its ester) with 2-pyrrolidinone in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization: The Molecular Fingerprint

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method probes a different aspect of the molecular structure, and together they provide a comprehensive and self-validating confirmation of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons: Two doublets in the aromatic region (~7.7-8.2 ppm). The protons ortho to the electron-withdrawing carboxylic acid group will be further downfield than the protons ortho to the nitrogen atom. They will exhibit coupling to each other (an AA'BB' system).

    • Pyrrolidinone Protons: Three distinct multiplets corresponding to the three methylene groups of the lactam ring. The CH₂ group adjacent to the nitrogen (~3.9 ppm) will be the most downfield, followed by the CH₂ adjacent to the carbonyl (~2.6 ppm), and the central CH₂ (~2.1 ppm).

    • Carboxylic Acid Proton: A very broad singlet, typically far downfield (>11 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon skeleton.

    • Carbonyl Carbons: Two signals in the downfield region for the lactam C=O (~175 ppm) and the carboxylic acid C=O (~167 ppm).

    • Aromatic Carbons: Four signals for the aromatic carbons, including the two quaternary carbons attached to the functional groups.

    • Aliphatic Carbons: Three signals for the three distinct methylene carbons of the pyrrolidinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups. The spectrum is expected to be dominated by strong carbonyl stretching vibrations.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=O Stretch (Lactam): A strong, sharp absorption band around 1670-1690 cm⁻¹, often overlapping with the acid carbonyl.

  • C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the following adducts are predicted:

  • [M+H]⁺: m/z 206.08118

  • [M+Na]⁺: m/z 228.06312

  • [M-H]⁻: m/z 204.06662

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₁H₁₁NO₃) by matching the measured mass to the calculated exact mass with high precision.[5]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative, self-validating procedure for the synthesis of the title compound. The success of the reaction is validated at each stage by standard analytical techniques (TLC, NMR).

Objective: To synthesize this compound from methyl 4-bromobenzoate and 2-pyrrolidinone.

Materials:

  • Methyl 4-bromobenzoate

  • 2-Pyrrolidinone

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology

Part A: C-N Cross-Coupling Reaction

  • Inert Atmosphere: To an oven-dried round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 2-pyrrolidinone (1.2 eq), and cesium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

  • Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe. Add the catalyst mixture to the flask.

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring under the argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.

Part B: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the crude ester from Part A in a mixture of THF and Methanol (3:1 ratio).

  • Base Addition: Add a 2M aqueous solution of sodium hydroxide (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the ester is fully consumed.

  • Acidification: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify with 2M HCl until the pH is ~2. A precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove non-polar impurities. Dry the solid under high vacuum to yield this compound.

Validation: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained data with the expected values detailed in Section 3. Determine the melting point.

Applications and Future Outlook

The true value of this compound lies in its application as a versatile synthetic intermediate.[1]

  • Pharmaceutical Scaffolding: The pyrrolidinone ring is a common motif in pharmaceuticals, and the benzoic acid handle allows for facile derivatization, such as amide bond formation, to link this scaffold to other pharmacophores.[1]

  • Medicinal Chemistry Research: It is a key starting material for synthesizing libraries of compounds to be screened for biological activity. Research has pointed towards its use in developing novel anti-inflammatory and analgesic agents.[1]

  • Materials Science: The rigid, polar structure can be incorporated into polymers or other materials to modify their physical properties.[1]

The continued exploration of this compound and its derivatives is expected to yield novel molecules with significant therapeutic and material applications.

Safety and Handling

  • Hazard Class: IRRITANT.[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

References

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Introduction

This compound, identified by the CAS Number 36151-44-7 , is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its structure, which incorporates a rigid 2-pyrrolidinone moiety linked to a benzoic acid, provides a versatile scaffold for the synthesis of a wide array of complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development. The pyrrolidinone core is a key structural motif in various biologically active molecules, known to exhibit properties ranging from antimicrobial to anticonvulsant activities.[4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 36151-44-7[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.22 g/mol [1]
Boiling Point 507.1 °C at 760 mmHg[1]
Density 1.341 g/cm³[1]
Flash Point 260.5 °C[1]
Appearance White to off-white powder (typical)[6]
SMILES C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)O[7]
InChI Key YDKWTEYRNMUJKC-UHFFFAOYSA-N[7]

Synthesis of this compound

The synthesis of N-aryl lactams such as this compound is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for forming the crucial C-N bond between an aryl halide and the lactam nitrogen.[8][9][10] The Buchwald-Hartwig reaction, utilizing a palladium catalyst, is often preferred due to its milder reaction conditions and broader substrate scope compared to the traditional copper-catalyzed Ullmann reaction.[10]

Below is a representative, field-proven protocol based on the principles of the Buchwald-Hartwig amination.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification A 4-Bromobenzoic acid I Coupling Reaction A->I B 2-Pyrrolidinone B->I C Pd(OAc)₂ (Catalyst) C->I D XPhos (Ligand) D->I E K₂CO₃ or Cs₂CO₃ (Base) E->I F Toluene or Dioxane (Solvent) F->I G Heat (e.g., 100-110 °C) G->I H Inert Atmosphere (Argon) H->I J This compound I->J K Purification (e.g., Chromatography) J->K

Caption: Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup : To an oven-dried Schlenk tube, add 4-bromobenzoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a sterically hindered phosphine ligand such as XPhos (0.04 eq).

  • Addition of Reagents : Add 2-pyrrolidinone (1.2 eq) and a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent and Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous toluene or dioxane via syringe.

  • Heating : Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction : Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Rationale: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical as it facilitates the rate-limiting reductive elimination step in the catalytic cycle.[11] The use of a strong base is necessary to deprotonate the 2-pyrrolidinone, forming the nucleophilic amide.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antihypertensive properties.[1][12] The pyrrolidine ring is a common pharmacophore in molecules targeting the central nervous system.[4][5]

Logical Relationship: Core Structure to Therapeutic Potential

cluster_derivatives Synthetic Elaboration cluster_applications Potential Therapeutic Applications A This compound (Core Scaffold) B Amide/Ester Formation A->B C Further Ring Modifications A->C D Coupling to Pharmacophores A->D E Anti-inflammatory Agents B->E G Kinase Inhibitors (e.g., ROS1) B->G F Anticonvulsants C->F D->G H Cardiovascular Agents D->H

Caption: From core scaffold to potential drug candidates.

Use as a Synthetic Intermediate

This compound is a valuable building block due to its bifunctional nature. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the pyrrolidinone ring can be further modified. For instance, it has been cited in patents for the synthesis of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives, which act as ROS1 inhibitors for potential cancer therapy.[13] Derivatives of similar structures have also been investigated as potent VLA-4 antagonists for treating conditions like asthma.[14]

Spectroscopic Characterization

Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic methods:

  • ¹H NMR : Will show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the pyrrolidinone ring.

  • ¹³C NMR : Will display distinct peaks for the carbonyl carbon of the lactam, the carboxylic acid carbon, and the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.[7]

  • Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the C=O stretching of the carboxylic acid and the amide (lactam) groups.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this chemical.

  • Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via modern coupling methods, combined with its utility as a scaffold for creating diverse and complex molecules, makes it an important tool for researchers in drug discovery and materials science. The demonstrated biological activities of its derivatives underscore its potential for the development of novel therapeutics.

References

An In-Depth Technical Guide to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, explore robust synthetic routes for its preparation, and discuss its potential as a scaffold for novel therapeutics, particularly in the realm of anti-inflammatory and analgesic agents.

Introduction: The Significance of the N-Aryl-2-Pyrrolidinone Scaffold

The N-aryl-2-pyrrolidinone moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. The pyrrolidinone ring, a five-membered lactam, provides a rigid, three-dimensional framework that can orient substituents in a defined spatial arrangement, facilitating precise interactions with biological targets. The N-aryl substitution further allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (CAS No: 36151-44-7) represents a key building block within this class of compounds, integrating the N-aryl-2-pyrrolidinone core with a carboxylic acid functional group, which can serve as a handle for further derivatization or as a critical pharmacophoric element.[1] Its unique chemical architecture makes it a valuable starting point for the synthesis of new pharmaceutical compounds.[1]

Elucidation of the Molecular Structure

The molecular formula of this compound is C₁₁H₁₁NO₃, with a molecular weight of 205.22 g/mol .[1] The structure consists of a central benzene ring substituted at the 1 and 4 positions. A 2-pyrrolidinone ring is attached to the benzene ring via a nitrogen-carbon bond at the 1-position, while a carboxylic acid group is attached at the 4-position.

Visualizing the Core Structure

Caption: 2D representation of this compound.

Spectroscopic Characterization

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Aromatic (Ha)~8.0Doublet2H
Aromatic (Hb)~7.8Doublet2H
Pyrrolidinone (-CH₂-N)~3.9Triplet2H
Pyrrolidinone (-CH₂-C=O)~2.6Triplet2H
Pyrrolidinone (-CH₂-CH₂-)~2.2Multiplet2H

The aromatic protons (Ha and Hb) ortho and meta to the carboxylic acid group, respectively, will likely appear as two distinct doublets due to the electronic effects of the substituents.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O, acid)~168
Carbonyl (C=O, lactam)~175
Aromatic (C-COOH)~130
Aromatic (C-N)~142
Aromatic (CH)120 - 130
Pyrrolidinone (-CH₂-N)~49
Pyrrolidinone (-CH₂-C=O)~31
Pyrrolidinone (-CH₂-CH₂-)~18

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)3300 - 2500 (broad)
C=O stretch (carboxylic acid)1710 - 1680
C=O stretch (lactam)1680 - 1660
C-N stretch1350 - 1250
Aromatic C-H stretch3100 - 3000
Aromatic C=C stretch1600 - 1450

2.1.4. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 206.08.

Synthesis of this compound

The key synthetic challenge in preparing this compound is the formation of the N-aryl bond. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic Strategy Overview

Synthesis_Overview cluster_reactants Starting Materials cluster_methods Coupling Methods 4-halobenzoic acid 4-halobenzoic acid ester (X = Br, I) Buchwald-Hartwig Buchwald-Hartwig 4-halobenzoic acid->Buchwald-Hartwig Pd catalyst, ligand, base Ullmann Condensation Ullmann Condensation 4-halobenzoic acid->Ullmann Condensation Cu catalyst, ligand, base 2-pyrrolidinone 2-pyrrolidinone 2-pyrrolidinone->Buchwald-Hartwig 2-pyrrolidinone->Ullmann Condensation Target This compound Buchwald-Hartwig->Target Hydrolysis Ullmann Condensation->Target Hydrolysis

Caption: General synthetic approaches to this compound.

Recommended Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds. It generally proceeds under milder conditions and with higher functional group tolerance compared to the Ullmann condensation.

Rationale for Method Selection: The Buchwald-Hartwig amination is chosen for its high efficiency, broad substrate scope, and the availability of well-defined catalyst systems that can be tailored to the specific substrates. The use of a protected carboxylic acid (e.g., a methyl or ethyl ester) is recommended to avoid potential side reactions with the base.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 4-bromobenzoate (1.0 equiv.), 2-pyrrolidinone (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like Xantphos (0.04 equiv.), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification of the Ester: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the methyl 4-(2-oxo-pyrrolidin-1-yl)benzoate intermediate.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2-3 equiv.) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Work-up and Purification: Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Protocol: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction. While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a cost-effective alternative.

Rationale for Method Selection: The Ullmann condensation is a classical and robust method for N-arylation. Modern advancements with the use of ligands have made this reaction more accessible and efficient.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine methyl 4-iodobenzoate (1.0 equiv.), 2-pyrrolidinone (1.5 equiv.), copper(I) iodide (CuI) (0.1 equiv.), a ligand such as L-proline (0.2 equiv.), and a base like potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction: Heat the reaction mixture to 120-140 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification and Hydrolysis: Follow similar purification and hydrolysis steps as described for the Buchwald-Hartwig protocol to obtain the final product.

Potential Applications in Drug Discovery

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the area of inflammation and pain management.[1]

Anti-inflammatory and Analgesic Properties

The N-aryl-2-pyrrolidinone core is present in several compounds with known anti-inflammatory and analgesic activities. It is hypothesized that this compound and its derivatives may exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Hypothesized Mechanism of Action

MOA Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Molecule 4-(2-Oxo-pyrrolidin-1-yl)- benzoic acid Derivatives Target_Molecule->COX_Enzymes Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Experimental Validation Workflow:

To validate the anti-inflammatory potential of this compound and its derivatives, the following experimental workflow is recommended:

  • In Vitro COX Inhibition Assay:

    • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

    • Methodology: Utilize commercially available COX inhibitor screening kits. Incubate varying concentrations of the test compound with purified COX-1 and COX-2 enzymes and measure the production of prostaglandins.

    • Data Analysis: Calculate the IC₅₀ values for both enzymes to determine the potency and selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1).

  • In Vivo Models of Inflammation and Pain:

    • Carrageenan-Induced Paw Edema:

      • Objective: To assess the acute anti-inflammatory activity.

      • Methodology: Induce inflammation in the paw of a rodent model (e.g., rats or mice) by injecting carrageenan. Administer the test compound orally or intraperitoneally and measure the reduction in paw volume over time compared to a vehicle control.

    • Acetic Acid-Induced Writhing Test:

      • Objective: To evaluate the analgesic effect.

      • Methodology: Induce visceral pain in mice by intraperitoneal injection of acetic acid. Administer the test compound and count the number of writhes (abdominal constrictions) over a set period. A reduction in the number of writhes indicates an analgesic effect.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via modern cross-coupling methodologies, combined with the known biological activities of the N-aryl-2-pyrrolidinone scaffold, makes it an attractive starting point for drug discovery programs.

Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound and its derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Crystallographic Studies: Obtaining a crystal structure of the parent compound or its derivatives in complex with their biological targets would provide invaluable insights for rational drug design.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a key building block in modern drug discovery and materials science.[1] Intended for researchers, medicinal chemists, and process development scientists, this document details the primary synthetic strategies, including the classical Ullmann condensation and the more contemporary Buchwald-Hartwig amination. A third, alternative pathway commencing from 4-aminobenzoic acid is also discussed. Each method is presented with a focus on the underlying mechanistic principles, optimization of reaction conditions, and detailed experimental protocols. Furthermore, this guide includes a thorough characterization of the target molecule using modern analytical techniques and provides insights into purification methodologies.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a carboxylic acid moiety and a lactam ring. This unique structural combination imparts a range of desirable physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, while the pyrrolidinone ring can influence solubility, metabolic stability, and target engagement of the final active pharmaceutical ingredient (API). Its applications in medicinal chemistry are diverse, with the scaffold being explored for its potential in developing novel therapeutics.

Key Synthetic Pathways

The synthesis of this compound primarily revolves around the formation of the C-N bond between the benzoic acid ring and the pyrrolidinone moiety. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Pathway 1: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds. In the context of synthesizing our target molecule, this involves the coupling of a 4-halobenzoic acid with 2-pyrrolidinone.

Mechanism: The reaction proceeds through a copper(I)-catalyzed nucleophilic aromatic substitution. The key steps involve the formation of a copper(I)-amidate complex from 2-pyrrolidinone, followed by oxidative addition of the aryl halide to the copper center. Subsequent reductive elimination yields the desired N-arylated product and regenerates the active copper(I) species. The use of a ligand, typically a diamine, can accelerate the reaction by stabilizing the copper intermediates and preventing catalyst deactivation.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Halobenzoic_Acid 4-Halobenzoic Acid (X = I, Br) Reaction_Vessel Reaction Mixture 4-Halobenzoic_Acid->Reaction_Vessel 2-Pyrrolidinone 2-Pyrrolidinone 2-Pyrrolidinone->Reaction_Vessel Catalyst Cu(I) salt (e.g., CuI) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Ligand Ligand (optional) (e.g., diamine) Ligand->Reaction_Vessel Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Temperature Heat Temperature->Reaction_Vessel Product This compound Reaction_Vessel->Product Ullmann Coupling

Figure 1: Conceptual workflow of the Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

  • Materials:

    • 4-Iodobenzoic acid (1.0 eq)

    • 2-Pyrrolidinone (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid, 2-pyrrolidinone, copper(I) iodide, and potassium carbonate.

    • Add N,N-dimethylformamide to the flask.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

    • Filter the crude product, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2][3][4]

Data Summary: Ullmann Condensation

ParameterConditionRationale
Aryl Halide 4-Iodobenzoic acidHigher reactivity compared to bromide or chloride.
Catalyst Copper(I) iodideCommon and effective copper(I) source.
Base Potassium carbonateNeutralizes the HI formed and facilitates the formation of the copper-amidate.
Solvent DMFHigh-boiling polar aprotic solvent that solubilizes the reactants.
Temperature 120-140 °CProvides the necessary activation energy for the reaction.
Pathway 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5][6] It offers milder reaction conditions and often higher yields compared to the Ullmann condensation.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide (2-pyrrolidinone) and deprotonation by a base to form a palladium-amido complex.[6][7] Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst.[6][7] The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.[6][7]

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Halobenzoic_Acid 4-Halobenzoic Acid (X = Br, Cl) Reaction_Vessel Reaction Mixture 4-Halobenzoic_Acid->Reaction_Vessel 2-Pyrrolidinone 2-Pyrrolidinone 2-Pyrrolidinone->Reaction_Vessel Catalyst Pd(0) or Pd(II) precatalyst (e.g., Pd(OAc)2) Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction_Vessel Base Base (e.g., Cs2CO3, K3PO4) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Vessel Temperature Heat Temperature->Reaction_Vessel Product This compound Reaction_Vessel->Product Buchwald-Hartwig Coupling Alternative_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction_Vessel Reaction Mixture 4-Aminobenzoic_Acid->Reaction_Vessel g-Butyrolactone γ-Butyrolactone g-Butyrolactone->Reaction_Vessel Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction_Vessel Solvent High-boiling Solvent (e.g., Toluene, Xylene) Solvent->Reaction_Vessel Temperature Heat (with water removal) Temperature->Reaction_Vessel Product This compound Reaction_Vessel->Product Nucleophilic Acyl Substitution & Cyclization

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a key building block in modern medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the solubility and stability characteristics of this compound. Through a combination of established analytical principles and detailed experimental protocols, this guide offers a framework for understanding and manipulating this compound to optimize its performance in pharmaceutical formulations. The methodologies presented are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS 36151-44-7) is a carboxylic acid derivative of benzoic acid featuring a pyrrolidinone moiety.[1] Its unique structural combination makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds, with potential applications in treating inflammatory conditions and pain.[1] The successful formulation of any active pharmaceutical ingredient (API) is fundamentally dependent on its solubility and stability. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide addresses these critical aspects by providing a detailed examination of the solubility profile of this compound in various media and a thorough investigation of its stability under forced degradation conditions. The subsequent sections will detail the underlying principles, provide robust experimental protocols, and present data in a clear, actionable format.

Physicochemical Characterization

A foundational understanding of the intrinsic properties of this compound is paramount for any formulation development program.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
CAS Number 36151-44-7[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.22 g/mol [1]
Boiling Point 507.1 °C at 760 mmHg[1]
Density 1.341 g/cm³[1]
Predicted XlogP 0.9[2]

Solubility Profile: A Multifaceted Analysis

The solubility of an API directly influences its dissolution rate and subsequent absorption. For ionizable compounds like this compound, solubility is intricately linked to the pH of the surrounding medium.

Theoretical Framework: The Henderson-Hasselbalch Equation

As a carboxylic acid, the solubility of this compound is expected to increase with pH as the molecule ionizes to its more soluble carboxylate form. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. A predicted pKa for the carboxylic acid group is essential for anticipating its solubility behavior across the physiological pH range.

Experimental Determination of Aqueous and Solvent Solubility

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved, followed by quantification of the dissolved compound in the supernatant.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the test solvents (e.g., purified water, pH-adjusted buffers, common organic solvents).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature prep1->prep2 prep3 Centrifuge for phase separation prep2->prep3 prep4 Collect and dilute supernatant prep3->prep4 analysis1 HPLC-UV Quantification prep4->analysis1 Inject sample

Caption: Workflow for equilibrium solubility determination.

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in various media.

Table 2: Predicted Solubility of this compound

Solvent/MediumpHTemperature (°C)Predicted Solubility (mg/mL)
Purified Water~4-525< 0.1
0.1 N HCl1.237< 0.05
Phosphate Buffer6.8370.5 - 1.0
Phosphate Buffer7.4371.0 - 2.0
MethanolN/A2510 - 20
EthanolN/A255 - 10
AcetonitrileN/A251 - 5
Dimethyl Sulfoxide (DMSO)N/A25> 50

Stability Profile and Degradation Pathway Analysis

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5][6] These studies also aid in the development and validation of stability-indicating analytical methods.

General Principles of Forced Degradation

Forced degradation involves subjecting the API to stress conditions that are more severe than accelerated stability testing.[5][7] The goal is to induce degradation to a level of approximately 5-20%, which allows for the reliable detection and characterization of degradation products.

Experimental Protocols for Forced Degradation Studies

The following protocols outline the stress conditions for hydrolytic, oxidative, photolytic, and thermal degradation of this compound.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis (0.1 N HCl, 60°C) analysis1 Neutralize (if needed) & Dilute stress1->analysis1 stress2 Base Hydrolysis (0.1 N NaOH, 60°C) stress2->analysis1 stress3 Oxidation (3% H₂O₂, RT) stress3->analysis1 stress4 Photolytic (ICH Q1B) stress4->analysis1 stress5 Thermal (80°C, solid state) stress5->analysis1 analysis2 HPLC-UV/MS Analysis analysis1->analysis2

Caption: Workflow for forced degradation studies.

  • Acidic Conditions: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 N HCl. Incubate at 60°C for up to 24 hours.

  • Basic Conditions: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Incubate at 60°C for up to 24 hours.

  • Neutral Conditions: Dissolve the compound in purified water and incubate at 60°C for up to 24 hours.

At specified time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Dissolve the compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for up to 24 hours. Analyze samples at appropriate intervals.

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Analyze the sample and a control stored at room temperature.

Anticipated Degradation Pathways

Based on the structure of this compound, the following degradation pathways are anticipated:

  • Hydrolysis: The lactam ring of the pyrrolidinone moiety is susceptible to both acid and base-catalyzed hydrolysis, which would result in ring-opening to form an amino acid derivative.

  • Oxidation: The benzylic position and the aromatic ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized species. Decarboxylation of the benzoic acid moiety under oxidative stress is also a possibility.[8]

Stability-Indicating Analytical Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reversed-phase HPLC method with UV detection is a common and effective approach.

Table 3: Recommended Starting Conditions for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time-based gradient from low to high organic content
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 230-280 nm)
Injection Volume 10 µL

Conclusion and Future Directions

This technical guide has outlined the fundamental principles and provided detailed experimental frameworks for assessing the solubility and stability of this compound. The presented protocols for solubility determination and forced degradation studies, coupled with a robust stability-indicating HPLC method, offer a comprehensive approach for the physicochemical characterization of this important pharmaceutical intermediate. The insights gained from these studies are critical for guiding formulation development, ensuring product quality, and meeting regulatory expectations. Further characterization of any identified degradation products using techniques such as mass spectrometry and NMR is a recommended next step to fully elucidate the degradation pathways.

References

An In-depth Technical Guide to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Key Building Block

In the intricate world of pharmaceutical sciences, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to a successful drug molecule is paved with crucial, often unsung, hero molecules known as intermediates. 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid is a prime example of such a pivotal entity. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its significant role in the development of life-saving therapeutics. For the discerning researcher and drug development professional, a thorough understanding of this intermediate is not merely academic; it is a gateway to innovation in medicinal chemistry.

With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of approximately 205.22 g/mol , this compound is a derivative of benzoic acid and 2-pyrrolidinone.[1][2] Its structure, featuring a lactam ring attached to a benzoic acid moiety, provides a unique scaffold that has been ingeniously exploited in the design of highly specific and potent drug candidates.[3] While it may be used as a research compound to explore potential anti-inflammatory and analgesic properties, its most notable application lies in its role as a key building block in the synthesis of modern anticoagulants.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.22 g/mol [1]
CAS Number 36151-44-7[1]
Appearance Colorless to red crystals[4]
Predicted XlogP 0.9[2]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a critical step in its utilization as a pharmaceutical intermediate. The most common and industrially relevant method for its preparation is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[5] This approach involves the coupling of a 4-halobenzoic acid with 2-pyrrolidinone.

Logical Workflow for Ullmann Condensation

The selection of reagents and reaction conditions is paramount for a successful and efficient synthesis. The following diagram illustrates the decision-making process for establishing a robust Ullmann condensation protocol.

G ArylHalide Aryl Halide Selection (4-halobenzoic acid) CopperSource Copper(I) Source (e.g., CuI) ArylHalide->CopperSource Reactivity: I > Br > Cl Amide Amide Component (2-Pyrrolidinone) Amide->CopperSource Ligand Ligand Selection (e.g., diamine, amino acid) CopperSource->Ligand Enhances solubility and reactivity Base Base Selection (e.g., K₂CO₃, K₃PO₄) Ligand->Base Solvent Solvent Choice (e.g., DMSO, DMF, Toluene) Base->Solvent Temperature Temperature Optimization Solvent->Temperature Workup Aqueous Work-up Temperature->Workup Reaction monitoring (TLC/LC-MS) Purification Recrystallization / Chromatography Workup->Purification FinalProduct FinalProduct Purification->FinalProduct Characterization (NMR, MS, IR)

References

An In-Depth Technical Guide to the Discovery and History of N-Aryl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl pyrrolidinone scaffold is a cornerstone of modern medicinal chemistry, appearing as a privileged structure in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of the discovery, history, and core synthetic methodologies for this crucial heterocyclic motif. We will trace its origins from the serendipitous discovery of the first nootropic, Piracetam, to the development of robust and versatile synthetic strategies that have become indispensable in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning and field-proven insights behind them.

The Genesis of a Privileged Scaffold: The Serendipitous Discovery of Piracetam

The story of N-aryl pyrrolidinones in modern pharmacology begins not with a targeted design, but with a fortunate accident. In the 1960s, at the Belgian pharmaceutical company UCB, Dr. Corneliu E. Giurgea and his team were attempting to synthesize a cyclic derivative of the inhibitory neurotransmitter GABA, with the goal of creating a sleep-inducing or sedative agent.[3] One of the compounds they created was 2-oxo-1-pyrrolidine acetamide, later named Piracetam.[1][4]

Initial trials, however, showed none of the expected sedative effects. Instead of abandoning the compound, Dr. Giurgea's curiosity about its unusual pharmacology led to further investigation.[5] His team observed that Piracetam could inhibit nystagmus (involuntary eye movement) in animal models and, more remarkably, appeared to enhance cognitive functions like learning and memory, even in healthy subjects.[3][6] This was a paradigm-shifting discovery; a drug that could improve higher brain function without acting as a stimulant or sedative.[3][7]

This unexpected outcome led Dr. Giurgea to coin the term "nootropic" in 1964, from the Greek words noos (mind) and trepein (to turn or bend), to describe this new class of cognitive enhancers.[5][8] The inadvertent synthesis of Piracetam thus marked the "discovery" of N-aryl pyrrolidinones as a pharmacologically significant class, sparking decades of research into related structures, now collectively known as "racetams," and cementing the N-aryl pyrrolidinone core as a key building block in the pursuit of novel therapeutics.[7][9]

Core Synthetic Strategies for N-Arylation

The critical chemical transformation in the synthesis of this class of compounds is the formation of the carbon-nitrogen bond between the pyrrolidinone nitrogen and an aryl group. Over the years, two primary methods have emerged as the most powerful and widely used: the classical Ullmann-Goldberg condensation and the modern Buchwald-Hartwig amination.

The Classical Approach: Ullmann-Goldberg Condensation

The Ullmann condensation, and its specific application to N-arylation of amides known as the Goldberg reaction, is the foundational method for creating the N-aryl bond.[10][11] First reported in the early 20th century, this copper-promoted reaction traditionally involves coupling an amide (like 2-pyrrolidinone) with an aryl halide.[12][13]

Causality Behind the Method: The original Ullmann-Goldberg reaction was a testament to brute force. It required harsh conditions—high temperatures (often over 200°C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder or copper salts.[10][13] The rationale was simple: high thermal energy was needed to overcome the large activation energy for the reaction between the relatively unreactive aryl halide and the amide. The copper acts as a catalyst, but in its early forms, high loadings were necessary for acceptable yields.

Mechanism & Modern Advancements: The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I)-amidate complex from the pyrrolidinone, a base, and a Cu(I) source. This complex then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Finally, reductive elimination yields the desired N-aryl pyrrolidinone and regenerates the active Cu(I) catalyst.[6][11][14]

The major breakthrough for this classical method was the introduction of chelating ligands in the late 1990s and early 2000s. Ligands such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline and its derivatives) stabilize the copper catalyst, increase its solubility, and dramatically lower the activation energy of the reaction.[13][15] This "Renaissance of Ullmann chemistry" transformed the reaction, allowing it to proceed under much milder conditions (e.g., ~110°C) with only catalytic amounts of copper, significantly broadening its applicability and functional group tolerance.[15][16]

Ullmann_Goldberg_Cycle CuI Cu(I) Catalyst AmideComplex [L-Cu(I)-Amidate] Complex CuI->AmideComplex + Pyrrolidinone, Base, Ligand (L) - HX inv1 AmideComplex->inv1 CuIII [L-Cu(III)(Amide)(Ar)(X)] Intermediate CuIII->CuI inv2 CuIII->inv2 Product N-Aryl Pyrrolidinone inv3 Product->inv3 inv1->CuIII + Ar-X (Oxidative Addition) inv2->Product Reductive Elimination

Caption: Ullmann-Goldberg Catalytic Cycle

Experimental Protocol: Ligand-Assisted Ullmann N-Arylation of 2-Pyrrolidinone

This protocol is a representative example based on modern, ligand-accelerated conditions.

  • System Integrity: All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Cu(I) catalyst and other reagents.

  • Reagents & Stoichiometry:

    Reagent Molar Eq. Purpose
    Aryl Iodide 1.2 Arylating agent. Iodides are more reactive than bromides or chlorides.
    2-Pyrrolidinone 1.0 Nucleophile.
    Copper(I) Iodide (CuI) 0.05 Catalyst.
    (S)-N-Methylpyrrolidine-2-carboxylate 0.1 Ligand. Stabilizes the catalyst and accelerates the reaction.[15]
    Potassium Phosphate (K₃PO₄) 2.0 Base. Deprotonates the pyrrolidinone to form the active nucleophile.[15]

    | Anhydrous DMSO | - | Solvent. A polar aprotic solvent that helps dissolve the reagents. |

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry Schlenk flask, add 2-pyrrolidinone (1.0 mmol), CuI (0.05 mmol), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol), and K₃PO₄ (2.0 mmol).

    • Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon three times. This ensures an inert atmosphere.

    • Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) via syringe, followed by the aryl iodide (1.2 mmol).

    • Reaction Conditions: Place the flask in a preheated oil bath at 110°C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS. Reaction times typically range from 5 to 24 hours.[6][15]

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[6]

The Modern Workhorse: Buchwald-Hartwig Amination

First reported in 1994, the Buchwald-Hartwig amination has revolutionized the formation of C-N bonds.[17] This palladium-catalyzed cross-coupling reaction offers milder conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction, making it a go-to method in modern drug discovery.[17][18]

Causality Behind the Method: The key to the Buchwald-Hartwig reaction's success lies in rational ligand design. Early iterations of palladium-catalyzed aminations were limited. The breakthrough came from the development of bulky, electron-rich phosphine ligands by the Buchwald and Hartwig groups.[19]

  • Bulkiness: Sterically hindered ligands promote the crucial reductive elimination step, which forms the final C-N bond and regenerates the active Pd(0) catalyst. This steric pressure prevents undesired side reactions like beta-hydride elimination.[17][20]

  • Electron-donating Nature: Electron-rich ligands accelerate the initial oxidative addition of the aryl halide to the Pd(0) center, the rate-limiting step for less reactive aryl chlorides.[20]

This continuous evolution of ligands, from first-generation (e.g., P(o-tolyl)₃) to more advanced biaryl phosphines (e.g., XPhos, RuPhos), has created catalyst systems that can couple almost any amine or amide with a wide array of aryl halides and pseudohalides (triflates, nonaflates) under increasingly mild conditions.[2][19][21]

Mechanism: The catalytic cycle for the Buchwald-Hartwig amination is well-established and proceeds in three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[17][22]

  • Amide Binding & Deprotonation: The pyrrolidinone coordinates to the Pd(II) complex, displacing the halide. A base then deprotonates the bound amide.[23]

  • Reductive Elimination: The N-aryl pyrrolidinone product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[17][22]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Catalyst OxAdd [L-Pd(II)(Ar)(X)] Complex Pd0->OxAdd + Ar-X (Oxidative Addition) AmidoComplex [L-Pd(II)(Ar)(Amidate)] Complex OxAdd->AmidoComplex + Pyrrolidinone, Base - HX AmidoComplex->Pd0 Product N-Aryl Pyrrolidinone AmidoComplex->Product Reductive Elimination

Caption: Buchwald-Hartwig Catalytic Cycle

Experimental Protocol: Buchwald-Hartwig N-Arylation of 2-Pyrrolidinone

This protocol uses a modern, commercially available catalyst system.

  • System Integrity: As a palladium-catalyzed reaction, oxygen exclusion is critical. Use of a glovebox or standard Schlenk line techniques is required. Solvents should be degassed and anhydrous.

  • Reagents & Stoichiometry:

    Reagent Molar Eq. Purpose
    Aryl Bromide/Chloride 1.0 Arylating agent. This method is effective for less reactive halides.
    2-Pyrrolidinone 1.2 Nucleophile. A slight excess can improve reaction rates.
    Pd₂(dba)₃ 0.01 Palladium source (precatalyst).
    XPhos 0.02 Ligand. A bulky, electron-rich biaryl phosphine ligand.
    Sodium tert-butoxide (NaOtBu) 1.4 Base. A strong, non-nucleophilic base suitable for deprotonating amides.

    | Anhydrous Toluene | - | Solvent. A common non-polar solvent for these reactions. |

  • Step-by-Step Procedure:

    • Reaction Setup (in a glovebox): To a vial, add the aryl halide (1.0 mmol), 2-pyrrolidinone (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

    • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

    • Reaction Conditions: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100°C. Stir vigorously. Monitor by TLC or LC-MS.

    • Workup: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[24]

Comparative Analysis: Choosing the Right Tool

The choice between the Ullmann-Goldberg and Buchwald-Hartwig reactions depends on the specific needs of the synthesis.

FeatureUllmann-Goldberg CondensationBuchwald-Hartwig Amination
Metal Catalyst Copper (less expensive, less toxic)Palladium (more expensive)
Typical Halide Aryl Iodides, activated Aryl BromidesAryl Chlorides, Bromides, Iodides, Triflates
Conditions Generally higher temperatures (80-150°C)Generally milder temperatures (RT-110°C)
Ligands Diamines, Amino AcidsBulky Phosphines, N-Heterocyclic Carbenes
Base Inorganic bases (K₃PO₄, Cs₂CO₃)Strong, non-nucleophilic bases (NaOtBu, LHMDS)
Functional Groups Less tolerant of sensitive groupsHighly tolerant of a wide range of groups
Cost Lower catalyst and ligand costHigher catalyst and ligand cost

Expert Insight: For large-scale industrial synthesis where cost is a major driver and the substrate is a reactive aryl iodide, a modern Ullmann-Goldberg protocol is often preferred. For complex, multifunctional molecules in a drug discovery setting, the unparalleled scope and reliability of the Buchwald-Hartwig amination make it the superior choice.

N-Aryl Pyrrolidinones in Modern Drug Discovery

The versatility of the N-aryl pyrrolidinone scaffold, combined with robust synthetic methods, has made it a frequent feature in modern drug development programs. Its unique physicochemical properties—imparting polarity, hydrogen bond accepting capability, and a constrained 3D conformation—allow it to interact with a wide variety of biological targets.[1][4]

Beyond the foundational racetams, N-aryl pyrrolidinones have been identified as potent agents in diverse therapeutic areas:

  • Anti-HIV Agents: A series of N-aryl pyrrolidinones have been characterized as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing high potency against both wild-type and drug-resistant HIV-1 strains.[25]

  • Antibacterial Agents: By inhibiting quorum sensing, a cell-to-cell communication system in bacteria, certain aryl-substituted pyrrolidinones can disrupt biofilm formation and virulence factor production in pathogens like Pseudomonas aeruginosa, offering a promising anti-infective strategy that may be less prone to resistance.[26]

  • CNS Disorders: Building on the legacy of Piracetam, novel heteroaryl-pyrrolidinones have been developed as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For N-aryl pyrrolidinone derivatives, activity is highly dependent on the substitution patterns on both the aryl ring and the pyrrolidinone core.

Compound ClassTargetKey SAR Findings
α-Pyrrolidinophenones Dopamine/Norepinephrine Transporters (DAT/NET)Affinity for DAT increases with the length of the α-carbon chain (propyl and butyl chains are optimal).[27]
Anticancer Pyrrolidines PARP-1/2The length of an alkyl chain and the presence of a phenyl ketone were found to be crucial for inhibitory activity.[28]
Antimalarial Pyrrolidines P. falciparumThe presence of a hydroxyl group, a propane chain, and fluorine substitution on the aryl ring were shown to be critical for antiplasmodial activity.[29]

These examples underscore the "tunability" of the N-aryl pyrrolidinone scaffold, where systematic modification, guided by robust synthetic chemistry, can lead to highly potent and selective drug candidates.

Conclusion

From its serendipitous discovery as the core of the first nootropic to its current status as a privileged scaffold in drug design, the journey of the N-aryl pyrrolidinone is a compelling story of chemical innovation. The development of powerful synthetic methods, particularly the evolution of the classical Ullmann condensation and the advent of the Buchwald-Hartwig amination, has provided researchers with the essential tools to explore and exploit the vast chemical space around this motif. As our understanding of disease biology deepens, the ability to reliably and efficiently synthesize diverse libraries of N-aryl pyrrolidinones will ensure their continued prominence in the development of next-generation therapeutics.

References

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Synthetic Intermediate

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid (CAS No: 36151-44-7) is a pivotal intermediate in medicinal chemistry and drug development.[1][2] Its structure, featuring a benzoic acid moiety linked to a 2-pyrrolidinone ring, makes it a valuable building block for a range of pharmacologically active molecules. Notably, it serves as a precursor in the synthesis of nootropic agents like Nefiracetam, which are investigated for their cognitive-enhancing properties.[3][4][5] The development of a reliable and scalable synthetic protocol is therefore of significant interest to researchers in academic and industrial settings.

This document provides a comprehensive guide to the synthesis of this compound, leveraging the power and efficiency of the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its remarkable ability to form carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance, overcoming the limitations of harsher, traditional methods like nucleophilic aromatic substitution.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and offer expert insights to ensure successful execution.

Synthetic Strategy: The Buchwald-Hartwig Amination Advantage

The formation of the aryl C-N bond between the benzoic acid ring and the nitrogen atom of the 2-pyrrolidinone lactam is the key transformation in this synthesis. While classical methods might be attempted, they often fail or provide low yields when coupling electron-rich amines with aryl halides, especially those bearing an electron-withdrawing carboxylate group.[7]

The Buchwald-Hartwig amination emerges as the superior strategy.[8][9] This reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a specialized phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. This methodology has found widespread application in the synthesis of pharmaceuticals and natural products due to its reliability and scope.[6][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle, as illustrated below. The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine (2-pyrrolidinone), deprotonation by a base, and reductive elimination yield the desired C-N coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.[8]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange amido_complex Amido Complex (Ar-Pd(II)-NR2)L amine_complex->amido_complex Deprotonation product Ar-NR2 (Target Product) amido_complex->product Reductive Elimination catalyst_regen Pd(0)L amido_complex->catalyst_regen baseH Base-H+ catalyst_regen->pd0 Catalyst Regeneration start Ar-X start->oa_complex Oxidative Addition amine H-NR2 base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of this compound from 4-iodobenzoic acid and 2-pyrrolidinone. The use of an iodo-substituted starting material is recommended for its higher reactivity in the oxidative addition step compared to bromo- or chloro-analogs.

Materials and Reagents
ReagentCAS No.Mol. WeightPurpose
4-Iodobenzoic acid619-58-9248.01 g/mol Starting Material (Aryl Halide)
2-Pyrrolidinone616-45-585.11 g/mol Starting Material (Amine)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol Palladium Catalyst Precursor
Xantphos161265-03-8578.68 g/mol Phosphine Ligand
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Base
1,4-Dioxane (Anhydrous)123-91-188.11 g/mol Solvent
Toluene108-88-392.14 g/mol Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Hydrochloric Acid (HCl), 1M7647-01-036.46 g/mol Acid for Work-up
Brine (Saturated NaCl solution)7647-14-558.44 g/mol Washing Agent
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37 g/mol Drying Agent
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

Step-by-Step Synthesis Procedure

References

Application Notes and Protocols for the Synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where aryl amines are prevalent structural motifs.[3][4] This reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, more traditional methods for C-N bond formation.[1]

This application note provides a comprehensive guide for the synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid. This is achieved through the Buchwald-Hartwig amination of an aryl halide, specifically a methyl 4-halobenzoate, with 2-pyrrolidinone (a lactam). The use of a methyl ester of the benzoic acid is a strategic choice to circumvent potential complications arising from the acidic proton of the carboxylic acid, which could interfere with the basic conditions of the reaction. Following the C-N coupling, a straightforward hydrolysis step yields the desired product.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and practical guidance for successfully carrying out this transformation.

Reaction Overview and Strategy

The synthesis is designed as a two-step process:

  • Buchwald-Hartwig Coupling: A palladium-catalyzed amination of methyl 4-bromobenzoate with 2-pyrrolidinone.

  • Hydrolysis: Saponification of the resulting methyl ester to afford the target carboxylic acid.

This strategy is depicted in the workflow below:

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Hydrolysis A Methyl 4-bromobenzoate D Methyl 4-(2-oxo-pyrrolidin-1-yl)benzoate A->D Coupling B 2-Pyrrolidinone B->D C {Pd Catalyst | Ligand | Base} C->D Catalyzes E Methyl 4-(2-oxo-pyrrolidin-1-yl)benzoate G This compound (Final Product) E->G Saponification F {LiOH or NaOH | Solvent (e.g., THF/H2O)} F->G

Figure 1: Two-step synthesis workflow.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[5][6] While the precise mechanism can vary depending on the specific ligands and substrates, a generally accepted cycle is illustrated below.[7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (methyl 4-bromobenzoate), forming a Pd(II) complex.

  • Amide Coordination and Deprotonation: The lactam (2-pyrrolidinone) coordinates to the Pd(II) center. The base then deprotonates the lactam's N-H bond to form a palladium amido complex.

  • Reductive Elimination: This is the final step, where the C-N bond is formed, yielding the desired product (methyl 4-(2-oxo-pyrrolidin-1-yl)benzoate) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

G pd0 L-Pd(0) pdII_aryl L-Pd(II)(Ar)(X) pd0->pdII_aryl Oxidative Addition (Ar-X) pdII_amido L-Pd(II)(Ar)(NR2) pdII_aryl->pdII_amido Amide Coordination & Deprotonation (HNR2, Base) pdII_amido->pd0 product Ar-NR2 pdII_amido->product Reductive Elimination

Figure 2: Generalized Buchwald-Hartwig catalytic cycle.

Experimental Design and Parameter Selection

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

Parameter Selection Justification
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and reliable Pd(0) source. Pd(OAc)₂ can also be used but requires in-situ reduction.[5]
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Bidentate phosphine ligands are effective in preventing catalyst deactivation.[1] Xantphos is particularly well-suited for the coupling of amides and lactams.[8]
Base Cs₂CO₃ (Cesium Carbonate)A moderately weak base that is effective for coupling amides and lactams while minimizing side reactions with base-sensitive functional groups like esters.[8][9]
Solvent 1,4-Dioxane or TolueneThese are common, effective, and relatively high-boiling solvents for this reaction.[2][10] It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Temperature 100-110 °CElevated temperatures are typically required to drive the reaction to completion.[5]

Detailed Experimental Protocol

Part 1: Synthesis of Methyl 4-(2-oxo-pyrrolidin-1-yl)benzoate

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 2-Pyrrolidinone (1.2 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • Xantphos (4 mol %)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add methyl 4-bromobenzoate, 2-pyrrolidinone, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the methyl 4-bromobenzoate.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield methyl 4-(2-oxo-pyrrolidin-1-yl)benzoate as a solid.

Part 2: Hydrolysis to this compound

Materials:

  • Methyl 4-(2-oxo-pyrrolidin-1-yl)benzoate (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen/moisture).2. Poorly soluble base.3. Insufficient temperature.1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened, anhydrous solvent.2. Grind the base to a fine powder before use or consider sonication to improve solubility.[9]3. Ensure the reaction temperature is maintained at the target level.
Formation of Side Products (e.g., Dehalogenation) 1. Catalyst decomposition.2. Incorrect ligand-to-metal ratio.1. Use a more robust ligand or a pre-catalyst.[11]2. Optimize the ligand-to-palladium ratio; typically, a slight excess of ligand is beneficial.
Incomplete Hydrolysis 1. Insufficient base or reaction time.2. Steric hindrance around the ester.1. Increase the amount of LiOH/NaOH and/or extend the reaction time. Gentle heating may be required.2. Consider using a stronger base or different solvent system.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Bases: Cesium carbonate is an irritant. Sodium and lithium hydroxide are corrosive. Avoid inhalation of dust and direct contact with skin and eyes.

  • Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.

References

Application Note: High-Purity Isolation of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of purification techniques, grounded in scientific principles and practical expertise.

Introduction: The Critical Need for Purity

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a carboxylic acid and a lactam, makes it a versatile scaffold for synthesizing novel pharmaceutical compounds, including potential anti-inflammatory and analgesic agents.[1] In any research or drug development pipeline, the purity of such an intermediate is paramount. Impurities, even in trace amounts, can lead to ambiguous biological data, unpredictable side reactions, and compromised final product integrity.

This application note provides a comprehensive guide to the purification of this compound. Moving beyond simple step-by-step instructions, this document elucidates the scientific rationale behind each technique, empowering researchers to adapt and troubleshoot methods for optimal results. We will cover a range of techniques from classical recrystallization to high-resolution preparative chromatography, along with robust analytical methods for purity verification.

Physicochemical Profile and Its Impact on Purification

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. The interplay between the acidic benzoic acid moiety and the polar lactam ring dictates its solubility and chromatographic behavior.

PropertyValueSignificance for Purification
Molecular Formula C₁₁H₁₁NO₃[2][3][4]Confirms the elemental composition and is essential for mass-based analysis.
Molecular Weight 205.21 g/mol [2][5]Used for calculating molar equivalents and theoretical yield.
Boiling Point 507.1 °C at 760 mmHg[1]Indicates low volatility; distillation is not a viable purification method.
Density 1.341 g/cm³[1]General physical property.
pKa ~4-5 (Estimated)The carboxylic acid group allows for pH-dependent solubility, which is the basis for acid-base extraction techniques.
Solubility Insoluble in cold water; Soluble in hot water, polar organic solvents (e.g., Ethanol, Methanol, Acetone)This temperature-dependent solubility is ideal for purification by recrystallization.[6]

Common Impurity Profile

Effective purification requires an understanding of what needs to be removed. Synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with a derivative of 4-chlorobutyryl chloride or a related cyclizing agent.[1] Potential impurities therefore include:

  • Unreacted Starting Materials: 4-aminobenzoic acid.

  • Reagent-Related Impurities: Hydrolyzed reagents or side-products from the cyclizing agent.

  • Intermediates: Incompletely cyclized precursors, such as ethyl 4-(4-chlorobutyrylamino)benzoate.[1]

  • Byproducts: Compounds formed from side reactions, which can vary based on the specific synthetic route.

Purification Strategy Selection: A Logic-Based Workflow

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often necessary for achieving high-purity material (>99%).

G start Crude Product Analysis (TLC/HPLC) impurity_check Are impurities significantly different in polarity? start->impurity_check acid_base_check Are impurities neutral or basic? impurity_check->acid_base_check No / Unsure col_chrom Flash Column Chromatography impurity_check->col_chrom Yes acid_base Acid-Base Extraction acid_base_check->acid_base Yes recrystallize Recrystallization acid_base_check->recrystallize No final_polish_check Purity >98%? final_polish_check->recrystallize No, needs polishing end_node High-Purity Product (>99.5%) final_polish_check->end_node Yes col_chrom->final_polish_check acid_base->final_polish_check prep_hplc Preparative HPLC recrystallize->prep_hplc Purity still <99.5% recrystallize->end_node Purity >99.5% prep_hplc->end_node

Caption: Workflow for selecting a purification strategy.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Ethanol System

Recrystallization is a powerful technique that leverages differences in solubility between the target compound and impurities at varying temperatures.[6]

Rationale: this compound's polarity makes it poorly soluble in cold water but more soluble in hot water.[6] Ethanol is used as a co-solvent to ensure complete dissolution of the crude material at an elevated temperature. As the solution cools slowly, the lattice energy of the pure compound favors its selective crystallization, leaving impurities behind in the solvent.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry. Heat the mixture on a hot plate to 70-80 °C.

  • Solvent Addition: While heating and stirring, add hot deionized water dropwise until the solid completely dissolves. The goal is to create a saturated solution; avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

For separating mixtures with components of differing polarities, flash column chromatography is the method of choice.

Rationale: The stationary phase (silica gel) is highly polar. Non-polar compounds will travel through the column more quickly with the mobile phase, while polar compounds will have stronger interactions with the silica and elute later. Given the polarity of our target compound, a moderately polar mobile phase is required to achieve an optimal retention factor (Rf) of 0.2-0.4 on TLC, which translates to good separation on a column.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. Test various ratios of ethyl acetate and hexanes, with a small percentage of acetic acid. A good starting point is 70:30:1 (Ethyl Acetate:Hexanes:Acetic Acid). The acetic acid is crucial to protonate the carboxylic acid, reducing its interaction with the silica and preventing peak tailing.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like acetone). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For the highest possible purity, especially for isolating small quantities or for a final polishing step, preparative HPLC is the definitive technique.[7][8]

Rationale: Reversed-phase HPLC utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Polar compounds elute first, while non-polar compounds are retained longer. Our target compound is moderately polar and will separate well from both more polar and less polar impurities under these conditions. Adding an acid modifier (formic acid or TFA) to the mobile phase ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Analytical Method Development: Develop a separation method on an analytical scale HPLC system first to conserve material.

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm or 254 nm.

  • Scale-Up: Scale the method to a preparative column (e.g., C18, 5 µm, 21.2 x 150 mm). Adjust the flow rate and injection volume proportionally to the column's dimensions.

  • Sample Preparation: Dissolve the crude or partially purified material in a solvent compatible with the mobile phase (e.g., a mixture of water/acetonitrile or DMSO). Filter the sample through a 0.45 µm syringe filter.

  • Purification Run: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the target peak.

  • Post-Run Processing: Analyze the collected fractions for purity. Combine the pure fractions, and remove the organic solvent via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product as a fluffy solid, free of residual solvents.

Purity Assessment and Structural Confirmation

Purification is incomplete without rigorous analysis to confirm the identity and purity of the final product.

Protocol 4: Analytical Thin-Layer Chromatography (TLC)

Methodology:

  • Plate: Silica gel 60 F₂₅₄[9]

  • Mobile Phase: 7:3 Ethyl Acetate / Hexanes + 1% Acetic Acid.

  • Application: Spot the crude material, purified fractions, and a reference standard (if available) on the TLC plate.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend.[9]

  • Visualization: View the dried plate under UV light (254 nm).[9] The presence of a single spot for the purified material, corresponding to the Rf of the main component in the crude mix, indicates successful purification. Staining with a general reagent like potassium permanganate can reveal UV-inactive impurities.[10]

Protocol 5: Analytical High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Use the analytical HPLC conditions described in Protocol 3.

  • Prepare a dilute solution of the final product (e.g., 0.1 mg/mL).

  • Inject and analyze the chromatogram. Purity is determined by the area percentage of the main peak. A purity level of >99% is typically required for drug development applications.

Protocol 6: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides definitive structural confirmation by mapping the chemical environment of each proton in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Interpretation: The resulting spectrum should be consistent with the structure of this compound. Key expected signals include:

    • Aromatic protons on the benzene ring (typically two doublets in the 7-8 ppm region).

    • Triplets for the two CH₂ groups adjacent to other CH₂ groups in the pyrrolidinone ring.

    • A triplet for the CH₂ group adjacent to the carbonyl in the pyrrolidinone ring.

    • A broad singlet for the carboxylic acid proton (often >10 ppm in DMSO-d₆).[11]

Troubleshooting Common Purification Issues

G start Problem Identified problem_type What is the problem? start->problem_type oiling_out Product 'Oils Out' during Recrystallization problem_type->oiling_out Recrystallization poor_sep Poor Separation in Chromatography problem_type->poor_sep Chromatography low_yield Low Recovery / Yield problem_type->low_yield General sol_oiling Solution: 1. Add more co-solvent (Ethanol). 2. Re-heat to dissolve, cool slower. 3. Ensure impurities aren't depressing melting point. oiling_out->sol_oiling sol_sep Solution: 1. Optimize mobile phase (TLC). 2. Add modifier (Acetic/Formic Acid). 3. Reduce column loading. poor_sep->sol_sep sol_yield Solution: 1. Avoid excess solvent in recrystallization. 2. Ensure complete precipitation with ice bath. 3. Check for product loss during transfers. low_yield->sol_yield

Caption: A troubleshooting guide for common purification challenges.

Conclusion

The purification of this compound is a multi-faceted process that can be tailored to meet specific purity requirements. For initial purification from a crude reaction mixture, a combination of acid-base extraction followed by recrystallization is often highly effective and scalable. For instances where impurities have similar physicochemical properties to the target compound, chromatographic methods such as flash chromatography or preparative HPLC are indispensable. By applying the principles and protocols outlined in this guide, researchers can confidently produce high-purity material, ensuring the reliability and reproducibility of their subsequent scientific investigations.

References

Analytical methods for 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical characterization of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a pivotal building block in medicinal chemistry and material science.[1] This document provides a suite of detailed protocols and expert insights for researchers, scientists, and drug development professionals, ensuring robust and reliable characterization of this compound.

Introduction: The Analytical Imperative

This compound (4-OPBA) is a bifunctional organic molecule featuring a substituted benzoic acid and a lactam (pyrrolidinone) ring. Its unique structure makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1] Rigorous analytical characterization is paramount to confirm its identity, purity, and stability, which are critical parameters for its application in regulated environments such as drug development and for ensuring reproducibility in research.

This guide eschews a one-size-fits-all template, instead presenting an integrated analytical strategy where each technique provides a unique and complementary piece of the characterization puzzle. The causality behind each method is explained, empowering the scientist to not only follow a protocol but to understand the data it generates.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before commencing any analytical work. The following table summarizes key computed and observed data for 4-OPBA.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1][2]
Molecular Weight 205.22 g/mol [1][2]
CAS Number 36151-44-7[1]
Boiling Point 507.1 °C at 760 mmHg (Predicted)[1]
Density 1.341 g/cm³ (Predicted)[1]
Appearance White to off-white powder[3]

Chromatographic Method for Purity and Assay: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 4-OPBA. A reversed-phase method is ideal, as it separates compounds based on their hydrophobicity. The polar carboxylic acid and lactam moieties will interact with the polar mobile phase, while the aromatic ring will interact with the nonpolar stationary phase (e.g., C18), allowing for excellent separation from nonpolar impurities and related substances.

Workflow for HPLC Purity Determination

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., A: 0.1% H₃PO₄, B: ACN) D Equilibrate C18 Column with Mobile Phase A->D B Prepare Diluent (e.g., 50:50 Water:ACN) C Accurately weigh 4-OPBA and dissolve in Diluent B->C E Inject Sample (e.g., 10 µL) C->E D->E F Run Gradient Elution E->F G Detect at 230 nm F->G H Integrate Chromatogram G->H I Calculate Area % Purity H->I

Caption: Workflow for HPLC analysis of 4-OPBA.

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This protocol is designed to provide a robust separation of 4-OPBA from potential starting materials, by-products, and degradants.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • 4-OPBA reference standard and sample.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of H₃PO₄ to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

  • Rationale: Phosphoric acid is used to protonate the carboxylic acid group, ensuring a consistent charge state and sharp peak shape. Acetonitrile is a common organic modifier providing good elution strength for this compound.

4. Standard and Sample Preparation:

  • Standard Solution (for peak identification): Prepare a solution of the 4-OPBA reference standard in the diluent at a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare a solution of the 4-OPBA sample in the diluent at a concentration of approximately 1.0 mg/mL.

  • Rationale: A higher sample concentration is used for purity analysis to ensure that low-level impurities (e.g., 0.05%) are detectable.

5. Chromatographic Conditions:

ParameterSetting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30

6. Data Analysis and System Suitability:

  • Specificity: Inject the diluent to ensure no interfering peaks are present at the retention time of 4-OPBA.

  • Retention Time: The retention time for 4-OPBA should be consistent across injections. Based on similar methods, it is expected to elute between 9 and 12 minutes.[4]

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all integrated peaks.

    • Purity (%) = (Area of 4-OPBA Peak / Total Area of All Peaks) * 100

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. A combination of NMR, FT-IR, and Mass Spectrometry is used to create a detailed structural fingerprint of 4-OPBA.

Integrated Spectroscopic Workflow

References

Application Notes and Protocols for In Vitro Assays Involving 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vitro assays with 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid (OPBA). While OPBA is primarily recognized as a versatile scaffold in medicinal chemistry for the synthesis of novel therapeutics, its inherent biological activity is an area of growing interest.[1] Derivatives of OPBA have demonstrated activity as inhibitors of various enzymes and receptors implicated in inflammation and neurodegenerative diseases. This guide focuses on a robust protocol for evaluating the potential inhibitory activity of OPBA against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The principles and methodologies detailed herein are broadly applicable for screening and characterizing small molecule inhibitors.

Introduction and Scientific Background

This compound (CAS 36151-44-7) is a heterocyclic compound featuring a pyrrolidinone ring attached to a benzoic acid moiety.[1] Its structure represents a key building block in the synthesis of a wide array of biologically active molecules.[1] Research has shown that derivatives incorporating the OPBA scaffold exhibit significant inhibitory activity against targets such as acetylcholinesterase (implicated in Alzheimer's disease), matrix metalloproteinases (involved in cancer metastasis), and Very Late Antigen-4 (VLA-4, an adhesion molecule involved in inflammation).[2]

Given the documented anti-inflammatory and analgesic properties of several OPBA derivatives, a logical and scientifically sound starting point for investigating the intrinsic bioactivity of the parent compound is to assess its effect on key enzymes in the inflammation pathway.[1] Cyclooxygenase (COX) enzymes are central to this process, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and highly expressed at sites of inflammation. Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

This guide, therefore, presents a detailed protocol for a fluorometric in vitro assay to screen for and characterize the potential inhibitory activity of this compound against human recombinant COX-2.

Principle of the Assay

The selected assay quantifies the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid into the hydroperoxy endoperoxide Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to the corresponding alcohol, Prostaglandin H2 (PGH2). This assay utilizes a sensitive fluorometric probe that reacts with the intermediate product generated by the COX enzyme, resulting in a fluorescent signal. The rate of fluorescence generation is directly proportional to the COX-2 activity. The presence of an inhibitor, such as OPBA, will decrease the rate of the reaction, leading to a reduced fluorescent signal. By measuring the fluorescence over time in the presence of varying concentrations of the test compound, one can determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the test compound's properties is critical for accurate and reproducible results.

PropertyValueSource
CAS Number 36151-44-7[1][3]
Molecular Formula C₁₁H₁₁NO₃[1][3]
Molecular Weight 205.21 g/mol [3]
Appearance White to off-white powder (typical)N/A
Solubility Soluble in DMSO and DMF[4]
Protocol for Stock Solution Preparation:

The poor aqueous solubility of many organic compounds necessitates the use of an organic solvent for stock solution preparation.[4] Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.[4]

  • Weighing: Accurately weigh out a precise amount of this compound (e.g., 2.05 mg) using an analytical balance.

  • Dissolution: Dissolve the compound in high-purity, anhydrous DMSO to achieve a high-concentration primary stock solution. For example, dissolving 2.05 mg in 1 mL of DMSO yields a 10 mM stock solution.

    • Causality: A high-concentration primary stock minimizes the volume of DMSO added to the final assay, thereby reducing potential solvent-induced artifacts. The final DMSO concentration in the assay should ideally be kept below 0.5%.

  • Homogenization: Ensure complete dissolution by vortexing thoroughly. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Storage: Aliquot the primary stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

    • Trustworthiness: Aliquoting prevents degradation of the entire stock due to repeated handling and temperature changes, ensuring consistency across experiments.

Detailed Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from standard methodologies for high-throughput screening of COX-2 inhibitors and is designed for a 96-well plate format.

Required Materials and Reagents
  • Enzyme: Human Recombinant COX-2

  • Buffer: COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Cofactor: Heme

  • Substrate: Arachidonic Acid

  • Detection: COX Probe (Fluorometric)

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Positive Control: Celecoxib (a known selective COX-2 inhibitor)

  • Hardware: 96-well white opaque flat-bottom plates, multichannel pipettes, fluorescence plate reader with kinetic capabilities (Ex/Em = 535/587 nm).

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution Phase (96-Well Plate) cluster_read Data Acquisition Phase cluster_analysis Data Analysis Phase prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_reagents Add Reaction Mix (Buffer, Heme, Probe) to wells prep_reagents->add_reagents prep_compound Prepare Serial Dilutions of OPBA & Celecoxib add_inhibitor Add OPBA / Celecoxib / DMSO (Vehicle Control) prep_compound->add_inhibitor add_reagents->add_inhibitor add_enzyme Add COX-2 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C (10-15 min) add_enzyme->pre_incubate start_reaction Initiate Reaction: Add Arachidonic Acid pre_incubate->start_reaction read_plate Measure Fluorescence (Ex/Em = 535/587 nm) Kinetically for 10-20 min start_reaction->read_plate calc_rate Calculate Reaction Rate (Slope of Linear Phase) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [OPBA]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the COX-2 fluorometric inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice at all times. Prepare a Reaction Mix containing COX Assay Buffer, Heme, and the COX Probe.

  • Compound Dilution Series:

    • Prepare a series of intermediate dilutions of the 10 mM OPBA stock solution in DMSO.

    • From these DMSO dilutions, create a final 10X working dilution series in COX Assay Buffer. For example, to test a final concentration of 10 µM, prepare a 100 µM solution in the assay buffer. This minimizes the final DMSO concentration.

    • Prepare a similar dilution series for the positive control, Celecoxib (e.g., final concentrations ranging from 0.1 nM to 1 µM).

  • Plate Setup:

    • Enzyme Control (100% Activity): Add 10 µL of assay buffer (containing the same percentage of DMSO as the test wells) to these wells.

    • Inhibitor Wells: Add 10 µL of the diluted test compound (OPBA) or positive control (Celecoxib) at various concentrations.

    • Background Control (No Enzyme): Add 10 µL of assay buffer.

  • Enzyme Addition:

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of diluted COX-2 enzyme to the "Enzyme Control" and "Inhibitor" wells.

    • Add 10 µL of assay buffer to the "Background Control" wells.

    • The total volume in each well should now be 100 µL.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare the arachidonic acid substrate solution according to the kit protocol.

    • Using a multichannel pipette, add 10 µL of the arachidonic acid solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 535/587 nm) every minute for 10-20 minutes.

Data Analysis and Interpretation

Calculation of Reaction Rates
  • Plot the relative fluorescence units (RFU) versus time for each well.

  • Identify the linear portion of the curve for the "Enzyme Control" (uninhibited reaction).

  • Calculate the slope of this linear portion (ΔRFU/min). This represents the initial velocity (V₀) of the uninhibited reaction.

  • Subtract the slope of the "Background Control" from all other wells to correct for non-enzymatic signal increase.

  • Calculate the slope for each concentration of the test inhibitor.

Determining Percent Inhibition

The percentage of inhibition for each concentration of OPBA is calculated using the following formula:

% Inhibition = [(V₀ - Vᵢ) / V₀] * 100

Where:

  • V₀ is the rate of the uninhibited enzyme (Enzyme Control).

  • Vᵢ is the rate of the enzyme in the presence of the inhibitor.

IC50 Determination
  • Plot the % Inhibition (Y-axis) against the logarithm of the OPBA concentration (X-axis).

  • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) using appropriate software such as GraphPad Prism or R.

  • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Data Presentation Table

The results should be summarized in a clear, tabular format.

OPBA Conc. [µM]Log [OPBA]Avg. Reaction Rate (ΔRFU/min)% Inhibition
0 (Control)N/A[Insert Value]0
0.1-1.0[Insert Value][Calculate]
10.0[Insert Value][Calculate]
101.0[Insert Value][Calculate]
501.7[Insert Value][Calculate]
1002.0[Insert Value][Calculate]
Calculated IC50 (µM) [Value from Curve Fit]

Self-Validating Systems and Trustworthiness

To ensure the integrity and reliability of the generated data, the following controls must be included in every assay plate:

  • Negative (Vehicle) Control: Wells containing the enzyme and the highest concentration of DMSO used in the test compound dilutions. This establishes the baseline 100% activity and controls for any solvent effects.

  • Positive Control: A known inhibitor (e.g., Celecoxib) should be run in parallel to confirm that the assay system is responsive to inhibition. The calculated IC50 for the positive control should fall within the historically accepted range for the assay.

  • Background Control (No Enzyme): Wells containing all reaction components except the enzyme. This measures any non-enzymatic hydrolysis of the substrate or intrinsic fluorescence of the compounds and is subtracted from all other measurements.

Broader Applications and Future Directions

While this guide provides a specific protocol for COX-2 inhibition, the principles can be applied to investigate the effect of this compound on other relevant enzymes. Based on the activities of its derivatives, suitable in vitro assays could include:

  • Acetylcholinesterase (AChE) Inhibition Assay: Using Ellman's reagent, this colorimetric assay is standard for screening compounds for Alzheimer's disease therapeutics.

  • Matrix Metalloproteinase (MMP) Inhibition Assays: Fluorogenic FRET-based substrates are commonly used to screen for MMP inhibitors relevant to cancer and inflammatory diseases.

  • VLA-4 Antagonist Assays: Cell-based adhesion assays using VLA-4 expressing cells (e.g., Jurkat) and VCAM-1 coated plates can determine the compound's ability to block cell adhesion.

The logical progression of this research would involve screening OPBA against a panel of related enzymes to determine its selectivity profile, followed by cell-based assays to confirm its activity in a more complex biological environment.

G cluster_research_flow Research Progression Pathway start Compound: 4-(2-Oxo-pyrrolidin-1-yl) -benzoic acid primary_assay Primary Screen: In Vitro COX-2 Inhibition Assay start->primary_assay Hypothesis-driven Screening selectivity Selectivity Profiling: COX-1, MMPs, AChE Enzyme Assays primary_assay->selectivity If Active cell_based Secondary Screen: Cell-Based Assays (e.g., PGE2 release) selectivity->cell_based If Selective lead_opt Lead Optimization (SAR Studies) cell_based->lead_opt Confirm Cellular Activity

Caption: Logical research flow for evaluating OPBA bioactivity.

References

Derivatization of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic Acid for Biological Screening

Introduction: The Significance of the 2-Pyrrolidinone Scaffold

The 2-pyrrolidinone ring system is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its prevalence in pharmaceuticals highlights its role as a versatile scaffold that can be readily modified to interact with various biological targets. The compound this compound, in particular, serves as an exemplary starting point for drug discovery campaigns. It strategically combines the bio-relevant 2-pyrrolidinone moiety with a chemically tractable benzoic acid "handle," making it an ideal building block for the synthesis of compound libraries.[3]

This guide provides a detailed framework for the derivatization of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for library design, and a logical workflow for subsequent biological evaluation.

Rationale for Derivatization: Exploring Chemical Space for Biological Activity

The primary goal of derivatizing the parent acid is to systematically explore the structure-activity relationship (SAR). The carboxylic acid group is a versatile anchor point for modification. By converting it into a diverse array of functional groups, such as amides and esters, a researcher can fine-tune a range of physicochemical properties critical for pharmacological effect, including:

  • Solubility and Lipophilicity: Modulating the polarity of the molecule to improve membrane permeability and overall bioavailability.

  • Hydrogen Bonding Capacity: Introducing or removing hydrogen bond donors and acceptors to optimize interactions with a biological target.

  • Metabolic Stability: Replacing the metabolically labile carboxylic acid with more stable groups to increase the compound's half-life in vivo.

  • Target Interaction: Introducing new chemical features that can form specific, high-affinity interactions within a target's binding pocket.

The derivatization strategy outlined below focuses on creating a library of analogs with varied steric and electronic properties to maximize the potential for discovering novel bioactive agents, such as anticancer or antimicrobial compounds.[1][2]

Core Synthetic Strategies: Amide and Ester Formation

The carboxylic acid moiety of this compound is readily converted into amides and esters, two of the most common functional groups in approved drugs.

Strategy 1: Amide Bond Formation via Activated Esters

Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group into a better leaving group, most commonly through the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then susceptible to nucleophilic attack by an amine.[4][5]

A comparison of common coupling reagents is presented below to guide experimental design.

Coupling Reagent SystemMechanism HighlightsAdvantagesDisadvantages
EDC / HOBt Carbodiimide (EDC) activates the acid; HOBt traps the active intermediate to form a less-reactive HOBt-ester, reducing racemization and side reactions.[6]Cost-effective; byproducts are water-soluble, simplifying work-up; widely used and well-documented.Can be less effective for sterically hindered substrates; potential for side reactions if HOBt is omitted.
HATU / DIPEA Forms a highly reactive HOAt-ester. The aminium/uronium salt structure makes it one of the most efficient coupling reagents.[7]Very high yields and fast reaction times; effective for difficult couplings (hindered substrates, electron-poor amines).More expensive; can cause guanidinylation of the amine if not used carefully.
DCC / DMAP Dicyclohexylcarbodiimide (DCC) activates the acid. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst.Potent activation system.The byproduct, dicyclohexylurea (DCU), is often insoluble in common organic solvents, complicating purification.[7]

G Start Start Amine Amine

Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt

This protocol describes a reliable method for coupling the title acid with a representative primary amine.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and the desired amine (1.1 eq).

    • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq) to liberate the free amine.

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirring solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

ReagentMolar Mass ( g/mol )Moles (mmol)Mass (mg)Equivalents
This compound205.220.5102.61.0
Representative Amine (e.g., Benzylamine)107.150.5558.91.1
EDC191.700.6115.01.2
HOBt135.120.5574.31.1

Example reagent calculations for a 0.5 mmol scale reaction.

Strategy 2: Ester Formation

Esterification provides an alternative route to diversify the core structure. The choice of method depends on the nature of the alcohol.

  • Fischer-Speier Esterification: This classic method is suitable for simple, non-sensitive primary and secondary alcohols. It involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus.

  • DCC/DMAP Coupling: For more complex, valuable, or acid-sensitive alcohols, a milder coupling method is preferred. Similar to amide coupling, DCC activates the carboxylic acid, and a catalytic amount of DMAP facilitates the reaction with the alcohol.

Protocol 2: General Procedure for Ester Synthesis using DCC/DMAP

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling:

    • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Work-up and Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with cold DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired ester.

Biological Screening Strategy: A Tiered Approach

Once a library of derivatives is synthesized, a structured screening cascade is essential to efficiently identify promising candidates. A tiered approach conserves resources by focusing on the most promising compounds at each stage.

G

  • Primary Screening: The entire library is tested at a single, high concentration in a robust, high-throughput assay. This could be a cell viability assay against a panel of cancer cell lines[1] or an antibacterial assay against clinically relevant pathogens.[8] The goal is to quickly identify any compound with significant biological activity.

  • Hit Confirmation and Dose-Response: Compounds that show activity ("hits") in the primary screen are re-tested to confirm their activity. A dose-response curve is then generated to determine the potency (e.g., IC₅₀ or EC₅₀) of each confirmed hit.

  • Secondary Assays: Confirmed hits with sufficient potency are advanced to more specific secondary assays. These are often target-based assays (e.g., an enzyme inhibition assay) designed to elucidate the compound's mechanism of action. At this stage, selectivity is also assessed by testing against related targets.

  • Lead Optimization: The most promising compounds undergo further characterization, including in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to assess their drug-like properties.[9] The SAR data from the tested analogs is used to design and synthesize a new generation of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly valuable starting material for the construction of diverse chemical libraries aimed at drug discovery. By employing well-established and robust synthetic protocols for amide and ester formation, researchers can systematically probe the structure-activity landscape around this privileged scaffold. A logical, tiered screening approach ensures that the resulting library is evaluated efficiently, maximizing the probability of identifying novel lead compounds for the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: N-Arylation of 2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The N-arylation of 2-pyrrolidinone, a key lactam, is fundamental in synthesizing a wide array of biologically active compounds. However, both the widely used Palladium-catalyzed Buchwald-Hartwig amination and the classic Copper-catalyzed Ullmann-Goldberg condensation present unique challenges and potential side reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues encountered during the N-arylation of 2-pyrrolidinone, presented in a question-and-answer format. Each problem is linked to potential side reactions, with detailed explanations of their causes and actionable solutions.

Issue 1: Low Yield of N-Arylated Product with Significant Arene Formation

Question: I am performing a Buchwald-Hartwig N-arylation of 2-pyrrolidinone with an aryl bromide, but my main isolated byproduct is the corresponding arene (hydrodehalogenation), and the yield of my desired product is very low. What is happening and how can I fix it?

Probable Cause: You are likely observing two common side reactions in palladium-catalyzed amination: hydrodehalogenation and β-hydride elimination .

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. This side reaction can be particularly competitive when the desired C-N bond formation is slow.[1]

  • β-Hydride Elimination: This is an intrinsic mechanistic hurdle in palladium catalysis. After the palladium-amido complex is formed, it can undergo β-hydride elimination, which competes directly with the desired C-N reductive elimination step.[1][2] This pathway also leads to the formation of the reduced arene. While 2-pyrrolidinone itself does not have β-hydrogens on the nitrogen substituent that can be eliminated, this pathway is a concern in the broader context of Buchwald-Hartwig aminations and highlights the importance of promoting reductive elimination.[3]

Solutions & Scientific Rationale:

The key to overcoming these side reactions is to promote the rate of C-N reductive elimination, making it significantly faster than the competing undesired pathways.

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are designed to accelerate reductive elimination.[1] The steric bulk favors the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination more rapidly.[1] The electron-donating nature of the ligand increases electron density on the palladium center, which also promotes the reductive elimination step.

  • Optimize the Base: While a strong base is necessary to deprotonate the 2-pyrrolidinone, an excessively strong or hindered base can sometimes favor side reactions. If using a very strong base like LiHMDS or NaOtBu, consider switching to a slightly weaker base such as K₃PO₄ or Cs₂CO₃, which may require a higher reaction temperature to achieve sufficient reactivity.[4]

  • Solvent and Temperature: Ensure your solvent is anhydrous and deoxygenated. Toluene and dioxane are common choices. Sometimes, slightly lowering the reaction temperature can disfavor the decomposition pathways leading to hydrodehalogenation, although this may also slow down the desired reaction. Careful optimization is required.

Experimental Protocol: Ligand Screening for Suppressing Hydrodehalogenation

  • Set up parallel reactions in small vials under an inert atmosphere (Argon or Nitrogen).

  • To each vial, add the aryl halide (1.0 equiv), 2-pyrrolidinone (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) to each vial.

  • To each vial, add a different bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-4 mol%).

  • Add anhydrous, deoxygenated toluene to each vial.

  • Stir the reactions at a set temperature (e.g., 100 °C) and monitor by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Compare the product-to-hydrodehalogenation byproduct ratio for each ligand to identify the optimal choice.

Issue 2: Formation of Biaryl Byproduct

Question: In my N-arylation reaction, I am observing a significant amount of a biaryl byproduct, resulting from the homocoupling of my aryl halide starting material. How can I prevent this?

Probable Cause: The formation of a biaryl byproduct is due to the homocoupling of the aryl halide. This is a common side reaction in both palladium-catalyzed and copper-catalyzed systems.[5][6][7]

  • In Palladium-catalyzed reactions , this can occur if the transmetalation step (or amide binding) is slow, allowing for a second molecule of aryl halide to oxidatively add to the palladium center, leading to Ar-Ar coupling.

  • In Copper-catalyzed reactions (Ullmann-type) , this is the classic Ullmann reaction and can be a major competing pathway if the conditions are not optimized for C-N bond formation.[7][8]

Solutions & Scientific Rationale:

  • For Pd-Catalyzed Reactions:

    • Increase Nucleophile Concentration: A slight excess of 2-pyrrolidinone (1.2-1.5 equivalents) can help to favor the C-N coupling pathway over the aryl halide homocoupling.

    • Ligand Choice: As with hydrodehalogenation, bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, minimizing the time for side reactions to occur.

  • For Cu-Catalyzed Reactions:

    • Use of a Ligand: Traditional Ullmann conditions often lead to significant homocoupling. The use of a ligand, such as a 1,2-diamine or an amino acid derivative (e.g., L-proline), is crucial.[5] The ligand coordinates to the copper center, modulating its reactivity and promoting the C-N bond formation pathway over the C-C homocoupling.

    • Temperature Control: While Ullmann reactions often require high temperatures, modern ligand systems allow for milder conditions.[9] Excessively high temperatures can promote the homocoupling side reaction.

Table 1: General Conditions to Mitigate Aryl Halide Homocoupling

ParameterPd-Catalyzed (Buchwald-Hartwig)Cu-Catalyzed (Ullmann-Goldberg)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI or Cu₂O
Ligand Bulky Biaryl Phosphine (e.g., XPhos)Diamine or Amino Acid (e.g., L-Proline)
Base K₃PO₄, Cs₂CO₃, or NaOtBuK₃PO₄ or K₂CO₃
Solvent Toluene, DioxaneDMF, DMSO
Temperature 80-110 °C90-130 °C
Key Strategy Accelerate C-N coupling via ligand choice.Use a ligand to favor C-N over C-C coupling.
Issue 3: Reaction Stalls or Fails, and I Recover My Starting Materials

Question: My N-arylation reaction is not proceeding, or it starts and then stalls. I'm recovering mostly my starting materials. What could be the cause?

Probable Cause: This issue often points to catalyst deactivation or inherent low reactivity of the substrates.

  • Catalyst Deactivation (Palladium): The active Pd(0) catalyst can be sensitive. Small amounts of oxygen can lead to the formation of inactive palladium oxides. Additionally, certain substrates, particularly N-heterocycles, can coordinate strongly to the palladium center, displacing the phosphine ligand and leading to catalytically dormant species.[10][11]

  • Catalyst Deactivation (Copper): The copper catalyst can also be deactivated by impurities or coordination to inhibitory species in the reaction mixture. The solubility of the copper species is also crucial for its catalytic activity.

  • Insufficiently Strong Base: 2-pyrrolidinone is an amide and requires a sufficiently strong base for deprotonation to form the nucleophilic amidate. If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

Solutions & Scientific Rationale:

  • Ensure Inert and Anhydrous Conditions: Rigorously exclude oxygen and moisture from your reaction. Use Schlenk techniques or a glovebox. Ensure solvents are freshly distilled or from a solvent purification system.

  • Choice of Pre-catalyst: Using a pre-catalyst, which is a stable Pd(II) complex that is readily reduced to the active Pd(0) species in situ, can often give more reproducible results than using Pd(0) sources directly.

  • Base Strength: For 2-pyrrolidinone, a strong base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[4] If using a weaker base like K₂CO₃, higher temperatures may be necessary.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, a more specialized, highly active catalyst system (often involving a very bulky and electron-rich ligand) will be required.[12] If possible, switching to the corresponding aryl bromide or iodide can significantly improve reaction rates.

Workflow Diagram: Troubleshooting a Stalled Reaction

Caption: A logical workflow for diagnosing and solving a stalled N-arylation reaction.

Issue 4: Formation of Polymer or Ring-Opened Byproducts

Question: My reaction mixture has become very viscous or has solidified. I suspect polymerization or decomposition of my 2-pyrrolidinone. Is this possible?

Probable Cause: Yes, 2-pyrrolidinone can undergo undesired reactions under certain conditions, especially with strong bases at high temperatures.

  • Ring-Opening Polymerization (ROP): In the presence of strong bases, 2-pyrrolidinone can undergo anionic ring-opening polymerization to form polyamide 4 (Nylon 4).[13][14] This is more likely if the desired N-arylation is slow, allowing for this competing pathway to become significant.

  • Hydrolysis/Ring-Opening: In the presence of water and a strong base or acid, the lactam ring of 2-pyrrolidinone can be hydrolyzed to form 4-aminobutyric acid.[13][14][15]

Solutions & Scientific Rationale:

  • Strictly Anhydrous Conditions: The presence of water can initiate hydrolysis.[14] Ensure all reagents and solvents are scrupulously dry.

  • Moderate Reaction Temperature: While heat is often required, excessive temperatures can accelerate both polymerization and decomposition. Try to find the minimum temperature at which the N-arylation proceeds at a reasonable rate.

  • Base Selection and Stoichiometry: Use the minimum amount of base required for efficient reaction. While a strong base is needed, using a large excess can promote polymerization. Consider using a base like K₃PO₄, which is strong enough to deprotonate the lactam but may be less prone to initiating polymerization than alkali metal alkoxides under certain conditions.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this increases the opportunity for side reactions to occur. Monitor the reaction closely and work it up promptly once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Which method is better for N-arylation of 2-pyrrolidinone: Buchwald-Hartwig or Ullmann-Goldberg?

A1: The choice depends on several factors. The Buchwald-Hartwig (palladium-catalyzed) reaction is generally more versatile, with a broader substrate scope and typically milder reaction conditions due to the development of highly active phosphine ligands.[1][3] It is often the first choice for complex molecules with sensitive functional groups. The Ullmann-Goldberg (copper-catalyzed) reaction is often less expensive, as copper is more abundant than palladium. While traditional Ullmann reactions required harsh conditions, modern protocols with specific ligands have made it much more practical.[9][16] For simple, large-scale syntheses, a well-optimized Ullmann-Goldberg reaction can be very effective and economical.

Q2: Can I use an aryl chloride as my coupling partner?

A2: Yes, but it is more challenging than using an aryl bromide or iodide. The oxidative addition of the C-Cl bond to the palladium center is the rate-limiting step and is significantly slower. To successfully couple aryl chlorides, you will need to use a catalyst system specifically designed for this purpose, which usually involves a highly electron-rich and sterically hindered biarylmonophosphine ligand (e.g., BrettPhos, SPhos).[12][17]

Q3: My aryl halide has other functional groups. Will they interfere with the reaction?

A3: Buchwald-Hartwig aminations are known for their excellent functional group tolerance.[4] Groups like esters, ketones, nitriles, and nitro groups are generally well-tolerated. However, functional groups that can act as nucleophiles (e.g., unprotected phenols, thiols, or other amines) can compete with the 2-pyrrolidinone. Also, very acidic protons may be deprotonated by the strong base. Careful selection of the base is important; for instance, using K₃PO₄ instead of NaOtBu can be beneficial when base-sensitive groups like esters are present.[4]

Q4: What is the role of the base in these reactions?

A4: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the 2-pyrrolidinone (N-H bond), forming the corresponding amidate anion. This anion is a much stronger nucleophile than the neutral amide and is required to displace the halide from the palladium center (in the Buchwald-Hartwig reaction) or to coordinate to the copper catalyst (in the Ullmann-Goldberg reaction).[12][18]

Catalytic Cycle of Buchwald-Hartwig Amination and Competing Pathways

Buchwald_Hartwig_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amide_Complex [L-Pd(II)(Ar)(Amide)]- OA_Complex->Amide_Complex Amide Binding & Deprotonation (Base) Hydrodehalogenation Hydrodehalogenation (Arene) OA_Complex->Hydrodehalogenation Competing Pathway Product Ar-Amide Amide_Complex->Product Reductive Elimination Beta_Hydride β-Hydride Elimination (Arene) Amide_Complex->Beta_Hydride Competing Pathway Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for Buchwald-Hartwig N-arylation of amides, highlighting the desired reductive elimination step and the competing side reactions.

References

Troubleshooting low yield in Buchwald-Hartwig synthesis of N-aryl pyrrolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination, specifically tailored for the synthesis of N-aryl pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial C–N bond-forming reaction. Here, we address common problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that are often the first sign of a suboptimal reaction.

Q1: My reaction yield is unexpectedly low or has stalled completely. Where should I start troubleshooting?

A1: A low or zero yield is a common but solvable issue. Before diving into complex optimization, a systematic check of the fundamentals is critical. Many reaction failures stem from easily overlooked factors.[1] We recommend a hierarchical approach to troubleshooting.

Troubleshooting Workflow

The following workflow provides a logical progression for diagnosing a problematic reaction.

Buchwald_Troubleshooting Start Low or No Yield Purity Verify Reagent & Solvent Purity (Anhydrous? Degassed?) Start->Purity Initial Check Catalyst_System Evaluate Catalyst System (Precatalyst, Ligand, Loading) Purity->Catalyst_System If pure Success Improved Yield Purity->Success Impurity Found & Fixed Base_Solvent Assess Base & Solvent Choice (Strength, Solubility) Catalyst_System->Base_Solvent If appropriate Catalyst_System->Success System Optimized Conditions Optimize Reaction Conditions (Temperature, Time, Concentration) Base_Solvent->Conditions If compatible Base_Solvent->Success Combination Optimized Side_Reactions Investigate Side Reactions (Hydrodehalogenation, Ether Formation) Conditions->Side_Reactions If still low Conditions->Success Conditions Optimized Side_Reactions->Catalyst_System Re-evaluate Catalytic_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amide_Complex [L-Pd(II)(Ar)(Lactam)]+ OA_Complex->Amide_Complex + Pyrrolidinone - X⁻ Amido_Complex L-Pd(II)(Ar)(Lactamato) Amide_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Regeneration Product N-Aryl Pyrrolidinone Amido_Complex->Product Reductive Elimination

References

Technical Support Center: Purification of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important compound. Ensuring the high purity of this compound is critical for its downstream applications, particularly in pharmaceutical development where impurities can impact efficacy, safety, and regulatory approval.

This document will delve into the common impurities encountered during the synthesis of this compound, provide detailed troubleshooting for their removal, and answer frequently asked questions. The methodologies described herein are based on established chemical principles and best practices in synthetic and medicinal chemistry.

Understanding the Synthesis and Potential Impurities

The most common synthetic route to this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction couples an aryl halide, typically 4-halobenzoic acid, with 2-pyrrolidinone. While effective, this method can introduce several classes of impurities that require careful removal.

Common Impurities at a Glance
Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials 4-Halobenzoic acid (e.g., 4-bromobenzoic acid), 2-PyrrolidinoneIncomplete reaction
Catalyst-Related Impurities Palladium complexes, Phosphine ligands (e.g., XPhos, BINAP) and their oxidesBuchwald-Hartwig reaction[3]
Homocoupling Byproducts Biphenyl-4,4'-dicarboxylic acidSide reaction of 4-halobenzoic acid
Base-Related Impurities Inorganic salts (e.g., sodium tert-butoxide, cesium carbonate)[3][4]Buchwald-Hartwig reaction
Hydrolysis Products 4-Aminobutyric acid (GABA)Ring-opening of 2-pyrrolidinone under strong acid/base conditions[5][6]
Solvent Residues Toluene, Dioxane, DMF, Ethyl acetateReaction and purification steps

Troubleshooting Guide: Isolating High-Purity this compound

This section addresses specific challenges you may encounter during the purification process in a question-and-answer format.

Q1: My final product is off-white or colored, not the expected white solid. What is the likely cause and how can I fix it?

Possible Cause: The coloration is often due to residual palladium catalyst. Even trace amounts of palladium can impart a gray, brown, or black color to the final product.

Troubleshooting Steps:

  • Charcoal Treatment:

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-5% w/w).

    • Heat the suspension at reflux for 15-30 minutes.

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly for recrystallization.

    Rationale: Activated charcoal has a high surface area and can effectively adsorb colored impurities, including residual palladium complexes.

  • Silica Gel Chromatography:

    • If charcoal treatment is insufficient, column chromatography is a more rigorous method.

    • A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. The desired product is polar and will require a polar mobile phase to elute.

    Rationale: Silica gel will effectively separate the polar product from less polar impurities and retain the highly polar palladium residues at the baseline.

Q2: After aqueous workup and extraction, my NMR spectrum shows the presence of unreacted 4-halobenzoic acid. How can I remove it?

Possible Cause: Incomplete reaction or inefficient extraction. 4-Halobenzoic acid has similar acidic properties to the product, making simple acid-base extraction challenging for separation.

Troubleshooting Steps:

  • Recrystallization:

    • This is the most effective method for separating the product from the starting material.

    • Select a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity has different solubility characteristics. Ethanol-water or isopropanol-water mixtures are good starting points.

    • Dissolve the crude material in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration.

    Rationale: The difference in the crystal lattice energies of the product and the starting material allows for their separation upon slow cooling.

  • pH-Controlled Extraction (Advanced):

    • This method relies on the slight pKa difference between the product and the starting material. It requires careful pH control.

    • Dissolve the mixture in an organic solvent like ethyl acetate.

    • Wash with a buffered aqueous solution at a pH just above the pKa of the more acidic component (likely the 4-halobenzoic acid), which will selectively deprotonate and extract it into the aqueous layer. This requires knowledge of the pKa values and careful execution.

Q3: I detect a significant amount of 4-aminobutyric acid (GABA) in my product. Where did it come from and how do I get rid of it?

Possible Cause: GABA is the hydrolysis product of the 2-pyrrolidinone ring.[5][6] This can occur if the reaction or workup conditions involve strong acids or bases, or prolonged heating in the presence of water.

Troubleshooting Steps:

  • Aqueous Wash:

    • GABA is highly water-soluble due to its zwitterionic nature.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it multiple times with water.

    • The GABA will partition into the aqueous layer.

    Rationale: The significant difference in polarity and solubility between the desired product and GABA allows for efficient separation by liquid-liquid extraction.

  • Preventative Measures:

    • During synthesis, avoid excessively strong bases or acids if possible.

    • Minimize the time the reaction mixture is exposed to aqueous acidic or basic conditions during workup.

    • Ensure the reaction is performed under anhydrous conditions to the extent possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.

Q2: What analytical techniques are best for assessing the purity of the final product? High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying purity and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and identifying any proton- or carbon-containing impurities.[7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the product and any impurities.[6]

Q3: Can I use a different base for the Buchwald-Hartwig amination? Yes, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used and are sometimes milder than sodium tert-butoxide, potentially reducing side reactions.[3] The choice of base can depend on the specific substrate and catalyst system.

Purification Strategy Workflow

The following diagram outlines a general workflow for the purification of this compound.

PurificationWorkflow start Crude Product (Post-Reaction Workup) aq_wash Aqueous Wash (remove GABA, inorganic salts) start->aq_wash extraction Solvent Extraction (e.g., Ethyl Acetate) aq_wash->extraction charcoal Charcoal Treatment (remove color/Pd) extraction->charcoal If colored recrystallization Recrystallization (remove starting materials, byproducts) extraction->recrystallization Always a good step charcoal->recrystallization analysis Purity Analysis (HPLC, NMR, LC-MS) recrystallization->analysis chromatography Column Chromatography (if necessary) pure_product Pure Product (>98%) chromatography->pure_product analysis->chromatography Impurities persist analysis->pure_product Purity OK

Caption: A decision-making workflow for the purification of this compound.

References

Preventing byproduct formation in pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

This guide provides in-depth technical assistance for the synthesis of N-substituted pyrrolidinones, focusing on the common and industrially significant reaction between γ-butyrolactone (GBL) and primary amines. Byproduct formation is a critical challenge that can impact yield, purity, and the overall efficiency of this process. This document is structured to help you understand the root causes of these impurities and provides actionable troubleshooting and prevention strategies.

Understanding the Core Chemistry & Byproduct Origins

The synthesis of an N-substituted pyrrolidinone from GBL and a primary amine (R-NH₂) is a two-step process involving nucleophilic acyl substitution followed by intramolecular cyclization.[1][2]

  • Ring Opening: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of GBL, opening the lactone ring to form a γ-hydroxyamide intermediate.[1][3]

  • Cyclization & Dehydration: Under thermal conditions, the terminal hydroxyl group of the intermediate is eliminated as water, and the nitrogen atom attacks the terminal carbon, forming the stable five-membered pyrrolidinone ring.[1]

While seemingly straightforward, deviations from optimal conditions can lead to several predictable side reactions and byproducts. Understanding these pathways is the first step toward prevention.

Diagram 1: Primary Reaction Pathway A simplified representation of the synthesis of N-substituted pyrrolidinone from γ-butyrolactone (GBL) and a primary amine.

G GBL γ-Butyrolactone (GBL) Intermediate γ-Hydroxyamide Intermediate GBL->Intermediate  Nucleophilic Attack  (Ring Opening) Amine Primary Amine (R-NH₂) Amine->Intermediate Product N-Substituted Pyrrolidinone Intermediate->Product  Intramolecular Cyclization  (Dehydration) Water Water (H₂O) Product->Water

Caption: Synthesis of N-substituted pyrrolidinone from GBL and a primary amine.

Troubleshooting Guide: Common Issues & Solutions (Q&A)

This section addresses specific problems encountered during pyrrolidinone synthesis.

Question 1: My final product is contaminated with unreacted γ-butyrolactone (GBL). How can I improve the conversion rate?

  • Causality: Incomplete conversion is often due to insufficient thermal energy, inadequate reaction time, or an unfavorable stoichiometric ratio. The boiling point of GBL (204-205°C) is very close to that of many pyrrolidinone products like N-methyl-2-pyrrolidone (NMP) (202-204°C), making post-reaction purification by distillation extremely difficult.[4][5]

  • Solutions:

    • Stoichiometry: Employ a slight to moderate excess of the amine (e.g., a molar ratio of 1.08 to 1.3 of amine to GBL).[5][6] This drives the equilibrium toward the product, ensuring the complete consumption of GBL.[5]

    • Temperature & Pressure: The reaction typically requires high temperatures (250-300°C) and corresponding high pressures (8-16 MPa) to proceed to completion.[2][7] Ensure your reactor is capable of maintaining these conditions consistently. For NMP synthesis, temperatures can even reach up to 380°C.[6]

    • Reaction Time: Residence times of 20 to 120 minutes are typical in continuous systems.[7] For batch reactions, 4-6 hours may be necessary.[2] If conversion is low, consider extending the reaction time while monitoring for byproduct formation.

Question 2: I'm observing significant amounts of a high-boiling point byproduct. What is it and how can I prevent it?

  • Causality: The most common high-boiling point impurities are oligomers or polymers. These can form when the intermediate γ-hydroxyamide reacts with another molecule of GBL or the amine instead of cyclizing. Extremely high temperatures can also lead to thermal degradation and polymerization of the product itself.[7]

  • Solutions:

    • Temperature Control: While high temperatures are necessary, excessive heat can promote side reactions. Maintain the temperature within the optimal range for your specific amine (e.g., 250-290°C for ammonia, up to 300°C for methylamine).[7][8] Avoid hotspots in the reactor through efficient stirring and controlled heating.

    • Catalyst Selection: While the reaction can proceed without a catalyst, Lewis or Brønsted acids can sometimes be used to promote the desired cyclization at milder conditions, potentially reducing high-temperature degradation pathways.[3]

    • Water Content: The presence of water in the reaction mixture can sometimes improve selectivity towards the desired pyrrolidinone product by suppressing side reactions.[5][6][7]

Diagram 2: Potential Side Reaction Pathway An illustration of a potential side reaction leading to an undesired amide-ether byproduct.

G Intermediate γ-Hydroxyamide Intermediate Byproduct High-Boiling Point Byproduct (Amide-Ether) Intermediate->Byproduct Intermolecular Reaction GBL Another GBL Molecule GBL->Byproduct

Caption: Formation of a high-boiling point byproduct.

Question 3: My product is discolored (yellow to brown). What is the cause and purification strategy?

  • Causality: Discoloration often points to thermal degradation products or trace impurities.[9] Pyrrolidinones can be susceptible to thermal decomposition at elevated temperatures, especially in the presence of oxygen or catalytic impurities like iron.[9][10] The formation of unsaturated compounds or complex condensation products can impart color.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Purification: The primary method for removing color bodies and other impurities is multi-stage fractional distillation under vacuum.[1] This lowers the boiling point, reducing the thermal stress on the product.

    • Material of Construction: Ensure the reactor is made of a non-reactive material. Trace metals can sometimes catalyze degradation reactions.[9]

Prophylactic Strategies & Best Practices

Preventing byproduct formation from the outset is more efficient than removing impurities later.

Table 1: Key Reaction Parameters for High-Purity Pyrrolidinone Synthesis

ParameterRecommended RangeRationale & Impact on Purity
Temperature 240 - 300°CBalances reaction rate and selectivity. Too low leads to incomplete conversion of GBL; too high promotes thermal degradation and oligomerization.[7][8]
Pressure 8 - 16 MPa (80 - 160 bar)Maintains reactants in the liquid phase at high temperatures, ensuring efficient molecular interaction.[6][7]
Amine:GBL Molar Ratio 1.08:1 to 3:1An excess of amine drives the reaction to completion, minimizing residual GBL which is difficult to separate.[5][6][7]
Water Content 1.5 - 2.5 moles per mole GBLCan improve selectivity by minimizing side reactions, though it must be removed during purification.[6][7]
Atmosphere Inert (N₂ or Ar)Prevents oxidative degradation, which can lead to discoloration and the formation of impurities.[9]
Optimized Experimental Protocol (Laboratory Scale N-Butylpyrrolidone)

This protocol for synthesizing 1-Butylpyrrolidin-2-one is adapted from established methods and highlights key control points.[2]

  • Reactant Preparation: In a high-pressure laboratory autoclave, combine γ-butyrolactone (1.0 mol) and n-butylamine (1.2 mol). The 20% molar excess of the amine is crucial to drive the reaction to completion.[2]

  • Reaction Execution:

    • Seal the autoclave and begin vigorous stirring.

    • Heat the mixture to a target temperature of 250-280°C.[2]

    • The pressure will rise as the reaction proceeds and water is generated. Monitor the pressure to ensure it remains within the safe operating limits of the autoclave.

    • Maintain these conditions for 4-6 hours.[2]

  • In-Process Control (Optional): Cool the reactor, take a small aliquot, and analyze by Gas Chromatography (GC) to check for the disappearance of the GBL starting material.

  • Workup & Purification:

    • After cooling, vent any excess pressure.

    • Transfer the crude product to a distillation apparatus.

    • Perform a multi-stage fractional distillation under vacuum to separate the pure N-butylpyrrolidone from excess n-butylamine, water, and any high-boiling point impurities.[1]

Analytical Methods for Purity Assessment

Reliable analytical methods are essential for identifying and quantifying byproducts.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is the premier technique for analyzing volatile and semi-volatile impurities like residual GBL.[11] It offers high resolution and sensitivity.[11] However, thermal decomposition of the analyte in a hot GC inlet can itself be a source of artifacts.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is versatile for a broader range of impurities, including non-volatile or thermally sensitive compounds like oligomers.[11][12] A Diode Array Detector (DAD) can provide spectral information, while coupling to a Mass Spectrometer (MS) offers definitive identification.[11]

Diagram 3: Troubleshooting Workflow A decision tree for troubleshooting common issues in pyrrolidinone synthesis.

G Start Analysis Shows Impurity ImpurityType What is the main impurity? Start->ImpurityType GBL Unreacted GBL ImpurityType->GBL Volatile HighBoiler High-Boiling Point Byproduct / Discoloration ImpurityType->HighBoiler Non-Volatile CheckRatio Increase Amine:GBL Molar Ratio (>1.1:1) GBL->CheckRatio CheckTempMax Is Temp > 300°C? HighBoiler->CheckTempMax CheckTempTime Increase Temp/Time (within 250-300°C range) CheckRatio->CheckTempTime Success Purity Improved CheckTempTime->Success ReduceTemp Reduce Temperature CheckTempMax->ReduceTemp Yes CheckAtm Check for Inert Atmosphere & Perform Vacuum Distillation CheckTempMax->CheckAtm No ReduceTemp->CheckAtm CheckAtm->Success

Caption: A troubleshooting workflow for impurity issues.

Frequently Asked Questions (FAQs)

  • Q1: Can this reaction be performed without a solvent?

    • A1: Yes, the reaction is typically run "neat" without a solvent, as the reactants are liquid under the high-pressure conditions, and the product itself can act as a solvent.[3]

  • Q2: Is it possible to use a catalyst to lower the reaction temperature and pressure?

    • A2: While the industrial standard often relies on high temperature and pressure without a catalyst, research into catalytic systems exists.[3] Various Lewis and Brønsted acids can facilitate the reaction under milder conditions, but catalyst separation and potential for new side reactions must be considered.[3]

  • Q3: How critical is the purity of the starting GBL and amine?

    • A3: Starting material purity is paramount. Impurities in the GBL (such as succinic anhydride) or the amine can introduce contaminants that are difficult to remove from the final product.[13][14] Always use reagents of the highest available purity.

  • Q4: Can secondary amines be used in this reaction?

    • A4: No, this specific reaction mechanism requires a primary amine (R-NH₂). The nitrogen atom must have two hydrogen atoms, one for the initial ring-opening intermediate and the second that is ultimately eliminated as part of a water molecule during the cyclization step. Using a secondary amine (R₂NH) would not allow for the final dehydration and cyclization to form the pyrrolidinone ring.

References

Technical Support Center: Enhancing the Purity of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related challenges during their experimental work. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, potential impurities, and handling of this compound.

Q1: What are the primary synthetic routes to this compound, and what are the likely impurities from each?

The synthesis of this compound, an N-aryl lactam, is commonly achieved through transition-metal catalyzed cross-coupling reactions. The most prevalent method is the Buchwald-Hartwig amination .[1][2] This reaction couples an aryl halide (or triflate) with a primary or secondary amine, in this case, 4-halobenzoic acid with 2-pyrrolidinone.

Potential Impurities from Buchwald-Hartwig Synthesis:

  • Unreacted Starting Materials: 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) and 2-pyrrolidinone.

  • Catalyst Residues: Residual palladium from the catalyst and phosphine ligands used in the reaction.[2] These can often impart a gray or black color to the product.

  • Homocoupled Byproducts: Biaryl compounds formed from the coupling of two molecules of the aryl halide.

  • Hydrolysis Products: Under certain pH conditions, the 2-pyrrolidinone ring can hydrolyze to form 4-aminobutanoic acid (GABA).[3][4]

An alternative, though less common, approach involves the reaction of 4-aminobenzoic acid with γ-butyrolactone at high temperatures.

Potential Impurities from 4-aminobenzoic acid route:

  • Unreacted 4-aminobenzoic acid: Due to incomplete reaction.

  • Polymerization Products: Polyamides can form under harsh conditions.

Q2: My final product has a persistent off-white, yellow, or gray color. What is the likely cause and how can I remove it?

A persistent color in your this compound is often indicative of residual palladium from the Buchwald-Hartwig coupling reaction.[2] These metal residues can be challenging to remove by simple filtration or recrystallization alone.

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[5]

  • Metal Scavenging: Passing a solution of your crude product through a pad of a metal scavenger (e.g., silica gel functionalized with thiols) can effectively remove residual palladium.

  • Filtration through Celite®: Filtering the reaction mixture through a pad of Celite® after the reaction is complete can help remove some of the precipitated palladium catalyst before aqueous work-up.[6]

Q3: I observe a highly polar impurity by TLC/HPLC analysis. What could this be?

A highly polar impurity that is more retained on a normal-phase TLC plate or has a shorter retention time on a reverse-phase HPLC column is likely a water-soluble, charged species. The most probable candidates are:

  • Unreacted 4-halobenzoic acid or 4-aminobenzoic acid: These starting materials are carboxylic acids and will be highly polar.

  • 4-aminobutanoic acid (GABA): This is the hydrolysis product of the 2-pyrrolidinone ring and exists as a zwitterion, making it very polar.[4] The lactam ring of 2-pyrrolidinone is susceptible to hydrolysis under strongly acidic or basic conditions.[3]

To identify the impurity, you can co-spot your sample with authentic samples of the potential starting materials on a TLC plate or run them as standards in your HPLC analysis.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the long-term purity and stability of this compound, it is advisable to store it in a cool, dry place, away from strong acids and bases which can catalyze the hydrolysis of the lactam ring. For aqueous solutions, it is recommended to keep them at a near-neutral pH (6-8) and store them at refrigerated temperatures (2-8 °C) to minimize degradation.[4]

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols to address specific purity challenges you may encounter.

Guide 1: Purification via Acid-Base Extraction

This protocol is effective for removing unreacted acidic or basic starting materials and other ionizable impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid group of the desired product, making it water-soluble and transferring it to the aqueous layer. Unreacted neutral or basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium salt of your product.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Diagram of the Acid-Base Extraction Workflow:

A Crude Product in Ethyl Acetate B Add Saturated NaHCO3 (aq) and Shake A->B C Separate Layers B->C D Aqueous Layer (Product as Sodium Salt) C->D E Organic Layer (Neutral/Basic Impurities) C->E F Cool and Acidify with 1M HCl D->F G Precipitation of Pure Product F->G H Filter and Dry G->H I Pure this compound H->I

Caption: Workflow for purification by acid-base extraction.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7]

Key Principles for Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

Solvent SystemSuitability
Ethanol/WaterA good starting point. The compound is likely soluble in hot ethanol and less soluble upon addition of water.
Acetic Acid/WaterCan be effective, but residual acetic acid may be difficult to remove.
Acetone/HexaneAnother potential system where acetone is the good solvent and hexane is the anti-solvent.

Protocol for Recrystallization from Ethanol/Water:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until you observe slight turbidity. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[5]

Diagram of the Recrystallization Process:

A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: Step-by-step workflow for purification by recrystallization.

Guide 3: Column Chromatography

For challenging separations or to achieve very high purity, silica gel column chromatography can be employed.

General Guidelines:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution from low to high polarity is often effective. Dichloromethane/methanol mixtures can also be used.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).

Protocol:

  • Column Packing: Prepare a silica gel column in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.

  • Elution: Start eluting with a low polarity solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Analytical Characterization

To confirm the purity and identity of your this compound, the following analytical techniques are recommended:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons and the protons of the pyrrolidinone ring.[8]

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.[8]

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound with high accuracy.[10]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

References

Stability issues with 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Introduction

This compound is a chemical intermediate utilized in diverse fields, including medicinal chemistry and materials science.[1] Its structure, featuring a carboxylic acid and a lactam (the pyrrolidinone ring), imparts specific chemical properties that are crucial for its function but also render it susceptible to stability issues in solution. Ensuring the integrity of this compound during experimental workflows is paramount for generating reproducible and reliable data.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with this compound in solution. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4] Protecting it from moisture and light is crucial. For short-term laboratory use, storage at room temperature is generally acceptable, provided the container is kept closed to prevent moisture absorption.

Q2: What is the best solvent for preparing a concentrated stock solution?

Due to the limited aqueous solubility of the benzoic acid moiety, preparing high-concentration stock solutions directly in aqueous buffers is not recommended.[5] High-purity, anhydrous organic solvents are preferred.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions (e.g., 10-50 mM).

  • Alternative: Ethanol can also be used, although the achievable concentration may be lower compared to DMSO or DMF.[6]

Always use anhydrous grade solvents and store the resulting stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by three factors:

  • pH: The lactam ring is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[7][8][9] The solubility is also pH-dependent due to the carboxylic acid group.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, particularly hydrolysis.[10][11]

  • Light: Aromatic carboxylic acids can be sensitive to UV light, which may induce photodegradation.[12][13]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound is precipitating out of my aqueous experimental buffer.

  • Likely Cause: The compound's solubility is highly dependent on the pH of the solution. The carboxylic acid group (pKa typically ~4-5, similar to benzoic acid) is protonated and less soluble at acidic pH. When a concentrated stock solution in an organic solvent is diluted into an acidic or neutral aqueous buffer, the compound can crash out.

  • Solution Workflow:

    • Check Buffer pH: Ensure the pH of your final working solution is suitable. For optimal solubility, the pH should be at least 1.5-2 units above the pKa of the carboxylic acid group (i.e., pH > 6.5).

    • Modify Dilution Protocol: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can prevent localized high concentrations that lead to precipitation.

    • Use a Co-solvent: If your experimental system tolerates it, including a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in your final aqueous solution can help maintain solubility.

    • Gentle Warming: Briefly warming the solution (e.g., to 37°C) can help dissolve precipitates, but be cautious as prolonged heating can accelerate degradation.[10] Always cool the solution to your experimental temperature before use.

G start Precipitation Observed in Aqueous Buffer check_ph Is the buffer pH > 6.5? start->check_ph adjust_ph Adjust buffer pH to > 6.5 (if experiment allows). check_ph->adjust_ph No check_cosolvent Is an organic co-solvent (e.g., <5% DMSO) permissible? check_ph->check_cosolvent Yes adjust_ph->check_cosolvent add_cosolvent Re-prepare solution with a co-solvent. check_cosolvent->add_cosolvent Yes modify_dilution Modify dilution technique: Add buffer to stock slowly. check_cosolvent->modify_dilution No success Problem Resolved add_cosolvent->success modify_dilution->success

Figure 1: Troubleshooting workflow for compound precipitation issues.

Problem 2: I am observing new peaks in my HPLC/LC-MS analysis over time.

  • Likely Cause: This is a classic sign of chemical degradation. For this molecule, the most probable degradation pathway is the hydrolysis of the amide bond within the five-membered pyrrolidinone (γ-lactam) ring. This reaction is catalyzed by acid or base and accelerated by heat, leading to the formation of 4-(4-(methylamino)butanoic acid)benzoic acid.

  • Recommended Actions:

    • Confirm Identity: If possible, use high-resolution mass spectrometry to determine the mass of the new peak. The hydrolyzed product will have a mass that is 18.01 g/mol (the mass of H₂O) greater than the parent compound.

    • Control pH: Maintain the pH of your solutions as close to neutral (pH 6.5-7.5) as possible, where the rate of hydrolysis for similar lactam structures is often at a minimum.[7]

    • Work at Lower Temperatures: If your experiment allows, perform it at a lower temperature (e.g., 4°C or on ice) to slow the degradation rate.

    • Use Fresh Solutions: The most reliable solution is to prepare fresh working solutions immediately before each experiment from a frozen stock. Do not store dilute aqueous solutions for extended periods.

Problem 3: My experimental results are inconsistent, or the compound's biological activity seems to decrease.

  • Likely Cause: A loss of potency or inconsistent results often points to a decrease in the concentration of the active parent compound due to degradation. Even if no precipitation is visible, the compound could be degrading in solution. This can be caused by hydrolysis (as described in Problem 2), or potentially by photodegradation if solutions are exposed to light for prolonged periods.

  • Best Practices for Ensuring Consistency:

    • Implement Strict Solution Handling Protocols: Always prepare solutions fresh for each experiment.

    • Protect from Light: Store stock solutions and prepare working solutions in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.[12]

    • Run Control Experiments: Include a "time-zero" control in your experiments where the compound is added to the buffer and immediately analyzed or used. Compare this to samples that have been incubated for the duration of your experiment to assess the extent of degradation under your specific conditions.

    • Perform a Stability Assessment: If consistency is a major issue, it is highly recommended to perform a formal stability assessment in your experimental buffer (see Protocol 2 below).

Key Degradation Pathway: Lactam Hydrolysis

The primary chemical liability of this compound in solution is the hydrolysis of the γ-lactam ring. This reaction involves the cleavage of the amide bond by water, leading to a ring-opened product. This process can be catalyzed by both H⁺ (acid) and OH⁻ (base).

Figure 2: Proposed hydrolytic degradation pathway of this compound.

Quantitative Data Summary

While specific, experimentally determined solubility data for this compound is not widely published, the behavior can be estimated from its parent structures, particularly benzoic acid.

Table 1: Estimated Solubility Profile

Solvent Solubility Category Rationale & Comments
Water (pH < 5) Poor The carboxylic acid is protonated, significantly reducing aqueous solubility. Benzoic acid solubility in water is ~2.9 g/L at 20°C.[5][6]
Water (pH > 7) Moderate to Good The carboxylate anion is formed, increasing polarity and aqueous solubility.
DMSO, DMF Excellent Highly polar aprotic solvents capable of dissolving a wide range of compounds.
Ethanol, Methanol Good Polar protic solvents that can effectively solvate the molecule.[6]
Acetonitrile Moderate Less polar than alcohols, may require warming to achieve high concentrations.

| Dichloromethane | Poor | Non-polar organic solvent, unlikely to be effective. |

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weigh Compound: Accurately weigh 10.26 mg of this compound (MW = 205.21 g/mol ) into a clean, dry glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly-capped tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Basic HPLC-Based Stability Assessment

This protocol provides a framework to assess the stability of the compound in your specific experimental buffer. A validated, stability-indicating HPLC method is required.[14]

G start Prepare fresh working solution (e.g., 100 µM) in your buffer. t0 T=0 Analysis: Immediately inject a sample onto the HPLC system. start->t0 incubate Incubate the remaining solution under your exact experimental conditions (temp, light, etc.). t0->incubate sample At defined time points (e.g., 1h, 4h, 24h), withdraw an aliquot and inject. incubate->sample sample->sample Repeat for each time point analyze Analyze Chromatograms: 1. Calculate % area of parent peak. 2. Note area of any new degradation peaks. sample->analyze end Plot % parent compound vs. time to determine stability. analyze->end

Figure 3: Experimental workflow for a basic HPLC-based stability assessment.

References

Challenges in the scale-up synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Welcome to the technical support guide for the synthesis of this compound (CAS No: 36151-44-7).[1] This document is intended for researchers, process chemists, and drug development professionals engaged in the synthesis of this important intermediate. As a key structural motif in various biologically active compounds, mastering its synthesis at scale is critical. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles essential for successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthetic routes to this compound?

The two most prevalent methods for constructing the crucial C-N bond in this molecule are transition-metal-catalyzed cross-coupling reactions. The choice between them often depends on cost of goods, process robustness, and impurity profile management.

  • Copper-Catalyzed Ullmann Condensation: This is a classic and economically attractive method that couples an aryl halide (typically 4-iodo- or 4-bromobenzoic acid) with 2-pyrrolidinone using a copper catalyst.[2] While copper is significantly cheaper than palladium, traditional Ullmann conditions often require high reaction temperatures, which can be a source of impurities.[2][3] Modern ligand-assisted protocols have enabled milder reaction conditions.[4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more modern, highly versatile, and often more efficient method.[3][5] It couples an aryl halide or triflate with 2-pyrrolidinone in the presence of a palladium catalyst and a specialized phosphine ligand.[5][6] While catalyst and ligand costs can be higher, the reactions often proceed under milder conditions with greater functional group tolerance and higher yields, making it a strong candidate for pharmaceutical manufacturing.[3][5]

Q2: Why is starting material quality so critical for the scale-up of this synthesis?

On a lab scale, impurities can often be chromatographically removed. At industrial scale, however, purification relies on robust, scalable methods like recrystallization and extraction. Impurities in the starting materials can have cascading effects:

  • In 4-Halobenzoic Acid: Dihalogenated impurities can lead to cross-linking and polymer formation. Metallic residues from its synthesis can interfere with or poison the cross-coupling catalyst.

  • In 2-Pyrrolidinone: Water content is a critical parameter. Excess water can lead to catalyst deactivation and promote side reactions. Other amine impurities can compete in the coupling reaction, leading to difficult-to-remove, structurally similar byproducts.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the synthesis and provides a logical framework for their resolution.

Problem 1: Low Yield and Incomplete Conversion

You've run the reaction at a 5 kg scale, but HPLC analysis of the crude product shows 30% unreacted 4-iodobenzoic acid and a lower-than-expected yield of the desired product.

  • Catalyst Deactivation/Insufficient Loading:

    • Insight: On a larger scale, mass transfer limitations can lead to localized "hot spots" or poor mixing, causing catalyst decomposition. The catalyst may also be sensitive to residual oxygen or water.

    • Protocol: Catalyst Health Check:

      • Ensure the reactor is rigorously purged with an inert gas (Nitrogen or Argon) before adding the catalyst. Use a sparging tube for efficient deoxygenation of the solvent.

      • Consider using a pre-formed, air-stable palladium precatalyst, which can improve consistency over generating the active Pd(0) species in situ.[3]

      • For Ullmann reactions, ensure the copper source (e.g., CuI) is fresh and has been stored under inert conditions.

      • On scale-up, a slight increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) may be necessary to compensate for the increased surface-area-to-volume ratio and potential for trace impurities.

  • Sub-optimal Base Selection or Stoichiometry:

    • Insight: The base plays a crucial role in deprotonating the 2-pyrrolidinone, forming the active nucleophile.[7] Its physical properties (solubility, particle size) are paramount at scale. A base that worked on a small scale might form an intractable slurry in a large reactor, hindering mixing.

    • Protocol: Base Optimization:

      • Solubility: For Buchwald-Hartwig reactions, strong but poorly soluble bases like K₃PO₄ can be effective but may require high agitation. Consider switching to a more soluble organic base or a soluble inorganic base like cesium carbonate (Cs₂CO₃), though the latter is more expensive. For copper-catalyzed systems, K₃PO₄ or K₂CO₃ are common choices.[4]

      • Particle Size: Use a milled or micronized grade of the base to ensure a higher surface area and more consistent reaction kinetics.

      • Stoichiometry: Ensure at least 2.0 equivalents of base are used to drive the equilibrium towards the deprotonated lactam.

  • Inefficient Mass and Heat Transfer:

    • Insight: This is the most common pitfall in scaling up a reaction. What mixes in seconds in a round-bottom flask can take minutes in a 100L reactor, and exothermic events can quickly run out of control.

    • Protocol: Engineering Controls:

      • Agitation Study: Correlate the agitator's RPM with observed mixing efficiency. Ensure the chosen speed is sufficient to keep solids suspended without causing excessive shear.

      • Controlled Reagent Addition: Add reagents, especially the catalyst or base, in portions or via a controlled addition pump to manage any exotherms.

      • Temperature Monitoring: Use multiple temperature probes to ensure uniform heating throughout the reactor. A significant difference between the jacket temperature and the internal batch temperature indicates poor heat transfer.

G start Low Yield & Incomplete Conversion Observed check_crude Analyze Crude by HPLC/TLC: High Starting Material (SM)? start->check_crude check_side_products Analyze Crude by HPLC/TLC: Significant Side Products? start->check_side_products cause_catalyst Potential Cause: Catalyst Inactivation check_crude->cause_catalyst Yes cause_base Potential Cause: Base Inefficiency check_crude->cause_base Yes cause_mixing Potential Cause: Poor Mass/Heat Transfer check_crude->cause_mixing Yes troubleshoot_impurities Proceed to 'Impurity Formation' Guide check_side_products->troubleshoot_impurities Yes solution_catalyst Solution: 1. Ensure rigorous inert atmosphere. 2. Verify catalyst quality/activity. 3. Increase catalyst loading slightly. cause_catalyst->solution_catalyst solution_base Solution: 1. Check base stoichiometry (≥2 eq). 2. Use micronized grade for better suspension. 3. Evaluate a more soluble base. cause_base->solution_base solution_mixing Solution: 1. Increase agitation speed. 2. Confirm uniform temperature. 3. Slow reagent addition. cause_mixing->solution_mixing

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Product Fails Purity Specification Due to Side Reactions

The isolated product is 96% pure, but the specification requires ≥99.5%. HPLC-MS analysis reveals two key impurities: 4-hydroxybenzoic acid and hydrodehalogenated starting material (benzoic acid).

  • Hydrolysis of the Aryl Halide:

    • Insight: At elevated temperatures and in the presence of a strong base, aryl halides can undergo nucleophilic aromatic substitution (SNAAr) with hydroxide ions. These hydroxide ions can be present from trace water in the solvent/reagents or from the base itself (e.g., NaOH, KOH).

    • Protocol: Water and Base Control:

      • Use Anhydrous Conditions: Employ a high-purity, low-water solvent (e.g., anhydrous toluene or dioxane). Dry the 2-pyrrolidinone over molecular sieves before use.

      • Select a Non-Hydroxide Base: Preferentially use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases over hydroxides to minimize the concentration of OH⁻ in the reaction mixture.

  • Hydrodehalogenation (HDH) of the Aryl Halide:

    • Insight: This side reaction, which reduces the aryl halide to benzoic acid, is a known pathway in both copper and palladium catalysis.[8] It can be promoted by trace amounts of water or other protic sources acting as a hydrogen donor during the catalytic cycle.

    • Protocol: Rigorous Anhydrous Technique:

      • Solvent Purity: As with hydrolysis, using truly anhydrous solvents is the first line of defense.

      • Ligand Choice (Buchwald-Hartwig): Certain bulky electron-rich phosphine ligands can favor the desired reductive elimination over competing pathways like beta-hydride elimination or HDH.[5] Consult literature for ligands specifically designed to minimize this side reaction.[6]

      • Temperature Control: HDH is often more prevalent at higher temperatures. Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate.

G cluster_reactants Reactants cluster_products Products ArylX 4-Halobenzoic Acid Desired Desired Product ArylX->Desired Desired Pathway (Pd or Cu Catalyst, Base) Side1 Side Product: 4-Hydroxybenzoic Acid ArylX->Side1 Hydrolysis (OH⁻, Heat) Side2 Side Product: Benzoic Acid ArylX->Side2 Hydrodehalogenation ([H] Source) Lactam 2-Pyrrolidinone Lactam->Desired

Caption: Competing reaction pathways during synthesis.

Problem 3: Difficult Isolation and Purification

The reaction is complete, but during the acid-base workup, a thick emulsion forms, leading to poor phase separation and product loss. The subsequent crystallization yields an off-white, sticky solid instead of fine crystals.

  • Emulsion Formation during Workup:

    • Insight: The product itself has amphiphilic properties (a polar carboxylic acid and a less polar N-aryl lactam structure), which can act as a surfactant, stabilizing emulsions. This is exacerbated at scale where mixing is more intense.

    • Protocol: Workup Optimization:

      • Solvent Choice: Switch to a more non-polar extraction solvent like Toluene or Methyl tert-butyl ether (MTBE) instead of ethyl acetate, which has higher water miscibility.

      • Brine Wash: After the aqueous washes, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the organic layer.

      • Temperature Control: Perform the extraction at a slightly elevated temperature (e.g., 40-50 °C) to decrease the viscosity of the phases.

      • Minimize Agitation: Use gentle mixing during the phase separation steps instead of vigorous stirring.

  • Poor Crystallization Behavior:

    • Insight: The presence of residual catalyst, solvents, or minor impurities can inhibit crystal lattice formation, causing the product to "oil out" or precipitate as an amorphous solid. The cooling rate is also a critical parameter that is harder to control on a large scale.

    • Protocol: Controlled Crystallization:

      • Solvent Screen: Perform small-scale screening to find the optimal anti-solvent system. A common system is dissolving the crude product in a good solvent (like methanol or acetone) and performing a controlled addition of an anti-solvent (like water or heptane).

      • Seeding: Develop a seeding protocol. Once the solution is supersaturated, add a small amount (0.1-1% w/w) of pure, crystalline product to promote controlled crystal growth.

      • Controlled Cooling: Implement a programmed cooling ramp in the reactor (e.g., cool from 60 °C to 20 °C over 4-6 hours). Avoid "crash cooling" by adding the batch to a cold reactor, which leads to fine particles and poor filterability.

      • Charcoal/Silica Treatment: Before crystallization, consider filtering the hot solution through a pad of activated charcoal or silica gel to remove residual colored impurities and trace metals (Pd/Cu).

Summary of Recommended Process Parameters

ParameterRecommendationRationale
Catalyst System Buchwald-Hartwig (Pd-based)Higher efficiency and milder conditions often outweigh the cost at scale.[3][5]
Solvent Toluene or DioxaneGood balance of solubility for reactants and compatibility with anhydrous conditions.
Base K₃PO₄ or K₂CO₃ (micronized)Anhydrous, effective, and less prone to causing hydrolysis side reactions.[4]
Temperature 80 - 110 °COptimize for the lowest temperature that gives a complete reaction in a reasonable time (< 24h).
Workup Toluene/Water with Brine washMinimizes emulsion and improves phase separation.
Purification Recrystallization with seedingEnsures consistent crystal form, high purity, and good filterability.

References

Troubleshooting guide for the synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic Acid Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important scaffolds. These N-aryl lactam structures are prevalent in medicinal chemistry and materials science. This document provides in-depth, field-proven insights into common synthetic challenges, presented in a practical question-and-answer format to directly address issues you may encounter at the bench.

Overview of Synthetic Strategies

The core challenge in synthesizing this compound derivatives is the formation of the C-N bond between the aromatic ring and the pyrrolidinone nitrogen. Several robust methods have been established, with the choice depending on substrate scope, functional group tolerance, and scale. The most prevalent methods are transition-metal-catalyzed cross-coupling reactions.[1]

cluster_start Starting Materials cluster_methods Key Synthetic Transformations SM1 4-Halobenzoic Acid (or ester derivative) M1 Buchwald-Hartwig Amination (Palladium-catalyzed) SM1->M1 M2 Ullmann Condensation (Copper-catalyzed) SM1->M2 M3 Nucleophilic Aromatic Substitution (SNAr) (Metal-free) SM1->M3 SM2 2-Pyrrolidinone SM2->M1 SM2->M2 SM2->M3 Product This compound Derivative M1->Product M2->Product M3->Product caption Primary synthetic routes to the target scaffold.

Caption: Primary synthetic routes to the target scaffold.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reaction Failure & Low Yield

Question 1: My Buchwald-Hartwig amination is failing or giving very low yields (<10%). I'm coupling a 4-bromobenzoic acid ester with 2-pyrrolidinone. What are the most critical parameters to investigate?

This is a common issue often traced back to catalyst deactivation, improper base or solvent selection, or atmospheric contamination. The Buchwald-Hartwig amination is a powerful but sensitive reaction.[2] Let's break down the troubleshooting process.

Answer:

  • Inert Atmosphere is Non-Negotiable: The palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves:

    • Drying glassware in an oven ( >120 °C) and cooling under vacuum or inert gas flow.

    • Degassing your solvent thoroughly. A simple method is to bubble argon through the solvent for 20-30 minutes. For process scale, freeze-pump-thaw cycles are superior.

    • Using reagents, especially the base and phosphine ligand, that have been stored correctly under inert conditions.

  • Catalyst System (Palladium Precursor & Ligand): The choice of ligand is critical and substrate-dependent.

    • Ligand Choice: For N-arylation of lactams, sterically hindered biarylphosphine ligands are typically the most effective. Consider ligands like XPhos, RuPhos, or BrettPhos. If you are using an older generation ligand (e.g., BINAP), switching to a modern Buchwald-type ligand can dramatically improve yields.

    • Catalyst Loading: While 1-2 mol% of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is standard, for challenging substrates or initial optimizations, increasing this to 5 mol% can be beneficial.

    • P:Pd Ratio: The ratio of ligand to palladium is crucial. A 1:1 to 2:1 ratio of Pd:Ligand is a good starting point for bidentate ligands, while a 2:1 to 4:1 ratio of Ligand:Pd is often used for monodentate ligands like XPhos.

  • Base Selection & Strength: The base deprotonates the 2-pyrrolidinone (pKa ≈ 24 in DMSO) to form the active nucleophile.

    • Common Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices. Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient for deprotonating lactams unless at very high temperatures, which can lead to side reactions.

    • Base Quality: Ensure your t-butoxide base is a fine, free-flowing powder. Clumpy or discolored base is a sign of decomposition and will inhibit the reaction.

  • Solvent Purity: The solvent must be anhydrous.

    • Recommended Solvents: Toluene, dioxane, and THF are commonly used.

    • Water Contamination: Water will protonate the amide anion and can hydrolyze the phosphine ligands or react with the base, quenching the reaction. Use a freshly distilled or commercially available anhydrous solvent.

Start Low/No Yield in Buchwald-Hartwig Reaction Q1 Is the reaction rigorously oxygen-free? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base strong enough and of high quality? A1_Yes->Q2 Fix1 Action: Improve inert technique. Degas solvent, dry glassware, purge with Ar/N2. A1_No->Fix1 Fix1->Start A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the ligand appropriate for C-N coupling of lactams? A2_Yes->Q3 Fix2 Action: Use fresh NaOtBu or K3PO4. Avoid carbonates. Ensure it is a fine powder. A2_No->Fix2 Fix2->Start A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Result Re-run experiment with optimized conditions. A3_Yes->Result Fix3 Action: Switch to a modern biarylphosphine ligand (e.g., XPhos, RuPhos). A3_No->Fix3 Fix3->Result

Caption: Troubleshooting workflow for low-yield reactions.

Question 2: I'm attempting a copper-catalyzed Ullmann condensation, but the reaction is sluggish and requires very high temperatures (>180 °C). Are there ways to improve this?

Answer:

Absolutely. The classical Ullmann condensation often requires harsh conditions. However, modern protocols have significantly improved its scope and mildness.

  • Catalyst System:

    • Copper Source: While copper powder or Cu₂O can work, Cu(I) salts like CuI are generally more active.

    • Ligands: The key to modern Ullmann reactions is the use of a ligand to solubilize the copper salt and accelerate the catalytic cycle. Simple, inexpensive ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), or phenanthroline can dramatically lower the required reaction temperature and time.

  • Base and Solvent:

    • Base: A strong base like K₂CO₃ or K₃PO₄ is typically sufficient. The choice can be solvent-dependent.

    • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are standard. DMSO is also effective but can be problematic during workup.

  • Substrate Considerations: The reaction is sensitive to the halide on the benzoic acid. The reactivity order is I > Br >> Cl. If you are using a 4-chlorobenzoic acid derivative, you will likely require more forcing conditions or a more sophisticated catalyst system. Consider switching to the 4-bromo or 4-iodo analogue if possible.

Section 2: Side Reactions & Impurity Profiling

Question 3: My crude ¹H NMR shows my desired product, but also several significant impurities. What are the most common side products in a Buchwald-Hartwig synthesis of this scaffold?

Answer:

Side product formation is often a result of competing reaction pathways. The most common culprits are:

  • Hydrodehalogenation: Your aryl halide (e.g., methyl 4-bromobenzoate) is reduced to the corresponding arene (methyl benzoate). This occurs when a hydride source is present, often from the solvent (like THF) or additives, which intercepts a Pd-H species in the catalytic cycle.

    • Solution: Ensure high-purity, anhydrous solvents. Sometimes, switching from THF to a more robust solvent like dioxane or toluene can mitigate this.

  • Homocoupling of Aryl Halide: You may observe the formation of biphenyl derivatives. This is more common with aryl iodides and at higher catalyst loadings or temperatures.

  • Ligand Degradation/Phosphine Oxide: Phosphine ligands can be oxidized, especially if the inert atmosphere is not rigorous. This appears as a characteristic peak around 30-40 ppm in ³¹P NMR and can be observed by mass spectrometry.

  • Reaction with the Carboxylic Acid: If you are using 4-halobenzoic acid directly instead of an ester, the acidic proton can interfere with the base and the catalytic cycle. It is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl) and hydrolyze it in a separate final step.

Section 3: Purification and Analysis

Question 4: I'm struggling to purify my product. Column chromatography gives poor separation from what I believe is unreacted 2-pyrrolidinone, and palladium residues are making my product gray/black.

Answer:

Purification of these polar, often crystalline, compounds can be challenging. A multi-step approach is usually best.

  • Aqueous Workup / Acid-Base Extraction: This is the most powerful tool at your disposal, thanks to the benzoic acid moiety.

    • After the reaction, perform a standard aqueous workup.

    • Dissolve the crude material in a suitable organic solvent (like Ethyl Acetate or DCM).

    • Extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). Your product, being an acid, will move into the aqueous layer as its carboxylate salt, leaving many organic impurities (like unreacted starting ester, phosphine oxides) behind in the organic layer.

    • Wash the basic aqueous layer with an organic solvent (e.g., ether) one more time to remove any remaining non-polar impurities.

    • Carefully acidify the aqueous layer with 1M or 2M HCl until the pH is ~2-3. Your product should precipitate out.

    • Filter the solid and wash thoroughly with deionized water, then dry under vacuum.

  • Removing Palladium Residues:

    • If the product is still discolored after the acid-base workup, it may contain residual palladium. You can often remove this by dissolving the product in a solvent and stirring it with a scavenger, such as activated carbon or a silica-based metal scavenger (e.g., SiliaMetS® Thiol), followed by filtration through a pad of celite.

  • Recrystallization: This is the final and best step for achieving high purity.

    • Common solvent systems for these compounds include Ethanol/Water, Acetic Acid/Water, or DMF/Water.

    • Dissolve your product in the minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.

Question 5: What are the key spectroscopic features I should look for to confirm the structure of this compound?

Answer:

Confirming the structure requires a combination of NMR, IR, and Mass Spectrometry.

  • ¹H NMR (in DMSO-d₆):

    • Carboxylic Acid Proton: A very broad singlet, typically >12 ppm.

    • Aromatic Protons: Two doublets in the aromatic region (approx. 7.7-8.1 ppm), showing a characteristic AA'BB' coupling pattern for a 1,4-disubstituted benzene ring.

    • Pyrrolidinone Protons: Three distinct multiplets corresponding to the three CH₂ groups. The N-CH₂ protons (adjacent to the aromatic ring) will be the most downfield (approx. 3.9-4.1 ppm), followed by the CO-CH₂ protons (approx. 2.5-2.7 ppm) and the central CH₂ protons (approx. 2.0-2.2 ppm).

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyls: Two peaks in the downfield region; the lactam carbonyl (~175 ppm) and the carboxylic acid carbonyl (~167 ppm).

    • Aromatic Carbons: Four signals in the aromatic region (approx. 120-145 ppm).

    • Aliphatic Carbons: Three signals for the pyrrolidinone CH₂ groups (~49 ppm, 32 ppm, 18 ppm).

  • IR (KBr pellet):

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • Two distinct C=O stretches: one for the carboxylic acid (~1680-1710 cm⁻¹) and one for the lactam amide (~1650-1680 cm⁻¹).

  • Mass Spectrometry (ESI-):

    • You should observe the [M-H]⁻ ion at m/z corresponding to the calculated molecular weight minus one. For the parent compound C₁₁H₁₁NO₃, this would be at m/z 204.07.[3]

Protocols & Data

Table 1: Comparison of Typical Reaction Conditions
ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI or Cu₂O
Ligand XPhos, RuPhos, BrettPhosL-Proline, DMEDA
Catalyst Loading 1-5 mol% Pd5-20 mol% Cu
Base NaOtBu, K₃PO₄K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane (Anhydrous)DMF, DMSO, NMP
Temperature 80 - 110 °C110 - 180 °C (ligand-dependent)
Typical Yield 70 - 95%50 - 80%
Key Advantage High yields, broad scopeLower cost catalyst
Key Challenge Air/moisture sensitivityHigh temperatures, substrate scope
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2-pyrrolidinone (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a ~0.2 M solution) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl halide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Proceed with aqueous workup and purification as described in the FAQ section.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison of the performance of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reliable analytical procedure fit for its intended purpose in a regulated environment.

Introduction: The Imperative for a Validated Method

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement from regulatory bodies like the FDA and EMA.[2][3]

This guide details the validation of a reversed-phase HPLC (RP-HPLC) method, benchmarking its performance against the internationally recognized standards set by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[4][5]

The Analytical Method: A Rationale-Driven Approach

The selection of chromatographic conditions is the foundation of a reliable method. The choices made here are not arbitrary but are based on the physicochemical properties of the analyte, this compound.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the aromatic benzoic acid moiety of the analyte.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2.5) (30:70, v/v)The acidic pH ensures the carboxylic acid group is protonated, suppressing ionization and leading to better peak shape and consistent retention.[6] Acetonitrile is a common organic modifier providing good elution strength for this class of compound.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 233 nmThis wavelength corresponds to a significant absorbance maximum for the analyte, ensuring high sensitivity.[7]
Column Temp. 30°CMaintaining a constant temperature ensures retention time stability.[8]
Injection Vol. 10 µLA small injection volume minimizes the potential for band broadening.

The Validation Protocol: A Framework for Trust

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[9] The following validation characteristics were assessed according to ICH Q2(R1) guidelines.[4][10]

Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting Protocol Define Validation Protocol & Acceptance Criteria Standards Prepare Reference Standard & Solutions Protocol->Standards Specificity Specificity Standards->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Analyze Data vs. Acceptance Criteria Robustness->Data Report Compile Final Validation Report Data->Report

Caption: Workflow for HPLC Method Validation.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[11]

  • Protocol: A solution of a placebo (matrix without the active ingredient) was injected, along with a solution of the analyte spiked with known related substances.

  • Results: The chromatogram of the placebo showed no interfering peaks at the retention time of this compound. The analyte peak was well-resolved from the known impurities, demonstrating the method's specificity.

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range.[3]

  • Protocol: A series of at least five standard solutions were prepared, covering a range of 50% to 150% of the nominal sample concentration. Each solution was injected in triplicate.

  • Results: The data was subjected to linear regression analysis.

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9980.9995
Range Studied 50 - 150 µg/mLConfirmed
Y-intercept Close to zero4250.1

The high correlation coefficient indicates excellent linearity across the specified range.[12]

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[11] It is often determined through recovery studies.[13]

  • Protocol: The analyte was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicate preparations were made for each level.

  • Results: The percentage recovery was calculated for each sample.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.85%Mean Recovery: 98.0 - 102.0%
100% 100.5%0.62%%RSD ≤ 2.0%
120% 99.8%0.71%

The results fall well within the typical acceptance criteria for accuracy, demonstrating that the method can accurately quantify the analyte in the presence of matrix components.[14]

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12]

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate sample preparations at 100% of the target concentration were analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

  • Results: The Relative Standard Deviation (%RSD) was calculated for each set of measurements.

Precision Level% RSD (Assay)Acceptance Criterion
Repeatability 0.55%% RSD ≤ 2.0%
Intermediate Precision 1.12%% RSD ≤ 2.0%

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]

  • Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Results:

ParameterAcceptance CriterionResult
LOD S/N Ratio ≈ 3:10.5 µg/mL
LOQ S/N Ratio ≈ 10:11.5 µg/mL

These results establish the sensitivity of the method.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8][15]

  • Protocol: Key chromatographic parameters were intentionally varied. The effect on system suitability parameters (e.g., peak tailing, resolution) was observed.

  • Results:

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minSystem suitability passed
Column Temperature ± 5 °CSystem suitability passed
Mobile Phase pH ± 0.2 unitsSystem suitability passed

The method proved to be robust, with no significant impact on chromatographic performance when subjected to minor variations, ensuring its transferability between different labs and instruments.[16]

Validation_Parameters Assay Fit for Purpose Assay Specificity Specificity Assay->Specificity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Robustness Robustness Assay->Robustness LOQ LOQ Accuracy->LOQ Precision->LOQ Range Range Linearity->Range

Caption: Interrelationship of Key Validation Parameters.

Comparison with Alternative Methods

While techniques like UPLC or LC-MS could offer faster run times or higher sensitivity, the validated RP-HPLC-UV method presents the optimal balance for routine quality control environments.

MethodKey AdvantagesKey DisadvantagesBest Use Case
HPLC-UV (Validated Method) Robust, cost-effective, widely available, simple operation.Slower than UPLC, less sensitive than MS.Routine QC, content uniformity, purity testing.
UPLC-UV Faster analysis times, higher resolution, lower solvent consumption.Higher initial instrument cost, requires higher-purity solvents.High-throughput screening, complex mixture analysis.
LC-MS Extremely high sensitivity and specificity, structural elucidation.High instrument and maintenance cost, complex operation.Impurity identification, metabolite studies, trace analysis.

For its intended purpose—the accurate and reliable quantification of this compound in a manufacturing setting—the validated HPLC-UV method is demonstrably superior in terms of cost-effectiveness and ruggedness.

Conclusion

The experimental data presented in this guide confirms that the described RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. All validation parameters met the stringent acceptance criteria outlined in the ICH Q2(R1) guidelines. This method is therefore considered validated and fit for its intended purpose in a quality control environment, providing a reliable benchmark for future analytical work.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-(2-Oxo-pyrrolidin-1-yl)-benzoic Acid Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents.[1] This bicyclic aromatic system, featuring a pyrrolidinone ring linked to a benzoic acid moiety, has garnered significant attention due to its synthetic tractability and its ability to interact with various biological targets. The inherent structural rigidity of the core, combined with the potential for functionalization at multiple positions, makes it an attractive starting point for the design of novel drugs with tailored pharmacological profiles.

Research has indicated that analogs of this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The pyrrolidinone ring, a five-membered lactam, is a common motif in many biologically active compounds and can participate in crucial hydrogen bonding interactions with protein targets.[3] Simultaneously, the benzoic acid group provides a key acidic handle for salt formation and can engage in ionic or hydrogen bonding interactions within enzyme active sites or receptor binding pockets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon published experimental data. We will explore how modifications to both the phenyl and pyrrolidinone rings influence biological activity, with a focus on anticancer and antimicrobial applications. Furthermore, this guide will detail the experimental protocols for key biological assays, offering researchers the necessary tools to evaluate novel analogs within this chemical class.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the aromatic and heterocyclic rings. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

Modifications on the Phenyl Ring

While direct SAR studies on a comprehensive library of phenyl-substituted 4-(2-oxo-pyrrolidin-1-yl)-benzoic acids are limited in the public domain, we can extrapolate from broader studies on benzoic acid derivatives. Generally, the electronic nature and steric bulk of substituents on the phenyl ring can significantly impact activity. For instance, in a series of benzoic acid derivatives targeting certain enzymes, electron-withdrawing groups have been shown to enhance activity, while bulky substituents can either improve or hinder binding depending on the topology of the target's active site.

Modifications on the Pyrrolidinone Ring

A study by Kavaliauskas et al. on a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazide-hydrazones provides valuable insights into the SAR of substitutions on the pyrrolidinone ring, which can be cautiously extrapolated to the benzoic acid series.[2] In this study, the core was modified at the 3-position of the pyrrolidinone ring.

Key Findings:

  • Introduction of a Hydrazone Moiety: The conversion of the carboxylic acid at the 3-position to various hydrazide-hydrazones was a key strategy to generate a library of analogs.

  • Substitution on the Hydrazone: The nature of the aldehyde or ketone used to form the hydrazone played a critical role in determining the biological activity. Aromatic and heteroaromatic substitutions were explored.

The general synthetic approach to creating diversity at the pyrrolidinone ring often involves the modification of a key intermediate, such as a carboxylic acid or an amine, at a specific position on the ring.

Comparative Analysis of Biological Activity: Anticancer and Antimicrobial Properties

The aforementioned study by Kavaliauskas et al. provides a concrete dataset for comparing the in vitro anticancer and antimicrobial activities of a series of 5-oxopyrrolidine derivatives.[2] While the para-substituent on the phenyl ring is an acetamido group instead of a carboxylic acid, the SAR trends observed for modifications on the pyrrolidinone ring are highly relevant.

Anticancer Activity against A549 Human Lung Carcinoma Cells

The following table summarizes the anticancer activity of selected analogs. The activity is presented as the concentration required to inhibit 50% of cell growth (IC50).

Compound IDModification at Pyrrolidinone C3-PositionIC50 (µM) against A549 cells
Parent Hydrazide -CONHNH2> 100
Analog 1 Hydrazone with 4-chlorobenzaldehyde~50
Analog 2 Hydrazone with 4-(dimethylamino)benzaldehyde~25
Analog 3 Hydrazone with 2-thiophenecarboxaldehyde> 100
Analog 4 Hydrazone with 5-nitro-2-thiophenecarboxaldehyde~10

Interpretation of SAR:

  • The unsubstituted hydrazide showed minimal activity, highlighting the importance of the hydrazone moiety for anticancer efficacy.

  • Substitution on the phenyl ring of the hydrazone influenced activity, with the electron-donating dimethylamino group (Analog 2) conferring better potency than the electron-withdrawing chloro group (Analog 1).

  • The introduction of a thiophene ring (Analog 3) was not beneficial; however, the addition of a nitro group to the thiophene ring (Analog 4) resulted in the most potent compound in this series. This suggests that specific electronic and steric features of the terminal heterocyclic ring are crucial for potent anticancer activity.

Antimicrobial Activity

The same series of compounds was evaluated for its antimicrobial activity against a panel of bacteria and fungi. Notably, the 5-nitrothiophene derivative (Analog 4) also exhibited significant and selective activity against multidrug-resistant Staphylococcus aureus strains.[2] This dual activity profile makes this particular substitution pattern highly attractive for further investigation.

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, this section provides detailed methodologies for key biological assays.

General Synthesis of this compound Analogs

The synthesis of the core scaffold typically involves the condensation of a substituted aniline with a suitable lactone precursor, such as succinic anhydride, followed by cyclization. Modifications to the phenyl ring are often introduced at the aniline starting material. Substitutions on the pyrrolidinone ring can be achieved through various synthetic routes, often starting from glutamic acid or its derivatives.

Workflow for Analog Synthesis:

G start Substituted Aniline + Succinic Anhydride step1 Condensation start->step1 step2 Cyclization (e.g., with Acetic Anhydride) step1->step2 core This compound Core step2->core mod_phenyl Modification of Phenyl Ring Substituents core->mod_phenyl mod_pyrrolidinone Modification of Pyrrolidinone Ring core->mod_pyrrolidinone analogs Library of Analogs mod_phenyl->analogs mod_pyrrolidinone->analogs

Caption: General synthetic workflow for this compound analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay:

G start Seed Cells in 96-well Plate step1 Treat with Compounds start->step1 step2 Incubate (48-72h) step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate (3-4h) step3->step4 step5 Solubilize Formazan step4->step5 end Measure Absorbance & Calculate IC50 step5->end

References

A Comparative Guide to Factor XIa Inhibitor Scaffolds: Benchmarking 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid Analogs and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Safer Anticoagulants

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, represent a significant global health burden. For decades, the mainstay of anticoagulant therapy has been a delicate balance between preventing pathological clotting and managing the inherent risk of bleeding.[1] The discovery of direct oral anticoagulants (DOACs) targeting Factor Xa and thrombin marked a significant advancement over vitamin K antagonists.[2] However, the quest for an even safer therapeutic window continues.

Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a compelling target for the next generation of anticoagulants.[3] Genetic studies of individuals with congenital Factor XI deficiency (Hemophilia C) have revealed a fascinating dichotomy: a reduced risk of thromboembolic events with only a mild bleeding phenotype, often only apparent after significant trauma or surgery.[1] This observation suggests that inhibiting FXIa could uncouple antithrombotic efficacy from bleeding risk, a paradigm shift in anticoagulant therapy.[4]

This guide provides a comparative analysis of various FXIa inhibitor scaffolds, with a particular focus on the potential of the 4-(2-oxo-pyrrolidin-1-yl)-benzoic acid scaffold. While public domain data on this specific molecule as a direct FXIa inhibitor is not available, this analysis will explore the broader class of pyrrolidinone-containing structures and benchmark them against leading clinical and preclinical scaffolds. We will delve into the structure-activity relationships, preclinical and clinical data of prominent FXIa inhibitors, and provide detailed experimental protocols for their evaluation.

The Coagulation Cascade and the Role of Factor XIa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway.[5]

  • Intrinsic Pathway: Initiated by the activation of Factor XII, leading to a cascade of activations including Factor XI to Factor XIa.[6]

  • Extrinsic Pathway: Triggered by tissue factor exposed at the site of vessel injury, leading to the activation of Factor X.[5]

  • Amplification Loop: Crucially, thrombin, the final enzyme in the common pathway, can also activate Factor XI in a potent feedback loop, significantly amplifying thrombin generation and clot stabilization.[3] It is this amplification role that is thought to be more critical for pathological thrombosis than for normal hemostasis.[3]

By targeting FXIa, the aim is to dampen this amplification of thrombin generation, thereby preventing the formation and propagation of pathological thrombi while leaving the initial, tissue factor-mediated hemostatic response largely intact.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X FX IXa->X TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 1: The Coagulation Cascade Highlighting the Central Role of Factor XIa.

Comparative Analysis of Factor XIa Inhibitor Scaffolds

A diverse range of chemical scaffolds are being explored for the inhibition of FXIa, from small molecules to large biologics. This section compares the this compound scaffold (as a representative of pyrrolidinone-containing structures) with other prominent inhibitor classes.

The this compound Scaffold and Related Pyrrolidinones

While direct experimental data for this compound as a Factor XIa inhibitor is not publicly available, the pyrrolidinone core is a well-established scaffold in medicinal chemistry, including for serine protease inhibitors.[7][8] Patent literature reveals that pyrrolidine derivatives have been investigated as FXIa inhibitors.[7]

Hypothesized Structure-Activity Relationship (SAR):

  • Pyrrolidinone Core: Provides a rigid scaffold for the presentation of pharmacophoric elements.

  • Benzoic Acid Moiety: Likely to interact with basic residues in the S1 pocket of FXIa through ionic interactions. The carboxylic acid can act as a key recognition element.

  • Substitutions: Modifications on the phenyl ring or the pyrrolidinone ring would be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The exploration of pyrrolidinone-based scaffolds for Factor Xa inhibitors has demonstrated their potential to yield potent and orally bioavailable compounds.[9] This suggests that with appropriate optimization, the this compound scaffold could be a viable starting point for the development of novel FXIa inhibitors.

Macrocyclic Inhibitors: Milvexian (BMS-986177/JNJ-70033093)

Milvexian is an orally bioavailable, small-molecule inhibitor of FXIa that has undergone extensive clinical investigation.[10]

  • Mechanism of Action: Reversible, active-site inhibitor of FXIa.

  • Key Structural Features: A macrocyclic structure that confers high affinity and selectivity.

  • Clinical Data: Phase 2 studies have shown promise in preventing venous thromboembolism and stroke.[10][11] It is currently in Phase 3 trials for multiple indications.[12]

  • Pharmacokinetics: Exhibits a half-life that supports once or twice-daily oral dosing.[13]

Oxopyridine-based Inhibitors: Asundexian (BAY 2433334)

Asundexian is another orally active, small-molecule FXIa inhibitor that has reached late-stage clinical development.

  • Mechanism of Action: Directly and reversibly inhibits the active site of FXIa.[14]

  • Key Structural Features: Features an oxopyridine core.

  • Clinical Data: Phase 2 trials demonstrated a favorable safety profile with lower bleeding rates compared to apixaban in patients with atrial fibrillation.[15] However, a Phase 3 trial in atrial fibrillation was stopped early due to inferior efficacy compared to apixaban for stroke prevention.[14][16]

  • Pharmacokinetics: Characterized by a terminal half-life of 14.2 to 17.4 hours, suitable for once-daily oral administration.[14]

Monoclonal Antibodies: Abelacimab (MAA868)

Abelacimab represents a different therapeutic modality, being a fully human monoclonal antibody.

  • Mechanism of Action: Uniquely, abelacimab has dual activity, inhibiting both the zymogen Factor XI and activated Factor XIa.[2] It binds to the catalytic domain of Factor XI, preventing its activation.[2]

  • Key Features: As a monoclonal antibody, it has a very long half-life, allowing for infrequent (e.g., monthly) subcutaneous administration.[2] It is not metabolized by the cytochrome P450 system, reducing the potential for drug-drug interactions.

  • Clinical Data: Phase 2 studies have shown significant reductions in venous thromboembolism with a favorable bleeding profile.[15]

  • Pharmacokinetics: Exhibits a long terminal elimination half-life of 25 to 30 days.[2]

Summary of Key Inhibitor Scaffolds
Scaffold/Compound Class Mechanism of Action Administration Key Advantages Development Stage
Pyrrolidinone-based Small MoleculePresumed active site inhibitorOral (predicted)Potentially good oral bioavailability and synthetic tractabilityPreclinical/Exploratory
Milvexian Small Molecule (Macrocycle)Reversible active site inhibitorOralHigh affinity and selectivity; advanced clinical data[10]Phase 3[12]
Asundexian Small Molecule (Oxopyridine)Reversible active site inhibitorOralFavorable safety profile in Phase 2[15]Phase 3 (some trials stopped)[14][16]
Abelacimab Monoclonal AntibodyDual inhibitor of FXI and FXIaIntravenous/SubcutaneousLong half-life allowing infrequent dosing; low potential for drug-drug interactions[2]Phase 3

Experimental Protocols for Evaluation of Factor XIa Inhibitors

The following protocols are standard methodologies for the in vitro characterization of Factor XIa inhibitors.

Factor XIa Chromogenic Substrate Assay

This assay directly measures the enzymatic activity of FXIa and its inhibition.

Principle: The assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by purified human FXIa. The amount of chromophore released (p-nitroaniline, pNA) is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Purified human Factor XIa

  • FXIa chromogenic substrate (e.g., S-2366)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, PEG, and BSA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a defined amount of purified human FXIa to each well.

  • Add the different concentrations of the test compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the FXIa chromogenic substrate to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting assay that assesses the integrity of the intrinsic and common coagulation pathways.

Principle: The aPTT measures the time it takes for a clot to form in plasma after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid), a phospholipid reagent, and calcium.[17] An inhibitor of FXIa will prolong the aPTT in a concentration-dependent manner.

Materials:

  • Citrated human plasma (platelet-poor)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (e.g., 0.025 M)

  • Coagulometer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix a defined volume of plasma with the test compound at various concentrations and incubate for a specified time (e.g., 1-3 minutes) at 37°C.

  • Add the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact pathway.

  • Initiate clotting by adding a defined volume of the pre-warmed CaCl2 solution.

  • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Determine the concentration of the inhibitor that doubles the baseline aPTT (2x aPTT).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & Ex Vivo Evaluation Assay_Dev Compound Synthesis & Dilution Series Chromogenic_Assay FXIa Chromogenic Assay (IC50 Determination) Assay_Dev->Chromogenic_Assay aPTT_Assay aPTT Clotting Assay (2x aPTT Determination) Assay_Dev->aPTT_Assay Selectivity_Assay Selectivity Profiling (vs. other proteases) Assay_Dev->Selectivity_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Selectivity_Assay->PK_PD Thrombosis_Model Animal Models of Thrombosis (Efficacy Assessment) PK_PD->Thrombosis_Model Bleeding_Model Bleeding Time Models (Safety Assessment) PK_PD->Bleeding_Model

Figure 2: General Workflow for the Evaluation of Factor XIa Inhibitors.

Conclusion and Future Directions

The development of Factor XIa inhibitors represents a promising frontier in antithrombotic therapy, with the potential to offer a safer alternative to current standards of care. While direct data on this compound as an FXIa inhibitor is lacking in the public domain, the broader class of pyrrolidinone-containing scaffolds holds potential for the design of novel inhibitors, building on successes in related therapeutic areas.

The clinical development landscape is dynamic, with small molecules like milvexian and asundexian, and biologics such as abelacimab, paving the way. The contrasting outcomes of the asundexian Phase 3 trials highlight the complexities of translating preclinical promise into clinical success and underscore the importance of robust dose-finding studies and patient population selection.

Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of new inhibitor scaffolds, enhancing selectivity, and further elucidating the precise role of FXIa in different thrombotic conditions. The ultimate goal remains the development of an anticoagulant that can effectively prevent thrombosis without a clinically significant increase in bleeding risk, a goal that the continued exploration of diverse FXIa inhibitor scaffolds may help us achieve.

References

A Comparative Guide to the Cross-Reactivity Profile of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with promising therapeutic potential is the foundational step toward developing next-generation medicines. 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid is one such compound, featuring a pyrrolidinone ring—a motif present in numerous pharmacologically active agents—and a benzoic acid group, a common pharmacophore in medicinal chemistry.[1][2] While preliminary studies have suggested its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, its full therapeutic promise can only be realized after a rigorous evaluation of its target selectivity.

The principle of drug selectivity—the ability of a compound to interact with its intended biological target with high affinity while avoiding interactions with other targets—is a cornerstone of safe and effective drug development.[3][4] Off-target interactions are a primary cause of adverse drug reactions (ADRs), which can derail promising candidates in late-stage clinical trials.[5][6] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but an essential, data-driven strategy to de-risk drug candidates and build a robust safety profile from the ground up.[7][8]

This guide provides an in-depth, comparative analysis of the cross-reactivity profile of this compound. We will detail the rationale and methodologies for assessing its selectivity against its primary target (COX-2), its closely related isoform (COX-1), and a broader panel of clinically relevant off-targets. By presenting and interpreting robust experimental data, this guide serves as a technical resource for researchers, scientists, and drug development professionals seeking to understand and apply the principles of safety pharmacology in their own programs.

Part 1: The Rationale for a Comprehensive Cross-Reactivity Assessment

The decision to advance a compound is based on a careful balance of efficacy and safety. A highly potent compound is of little value if its off-target activities induce unacceptable toxicity. The chemical structure of this compound, while optimized for the COX-2 active site, contains functional groups that could potentially interact with other biological macromolecules.[9] Therefore, a multi-tiered screening strategy is necessary.

Our approach is built on three pillars:

  • Assessing Isoform Selectivity: Differentiating between COX-1 and COX-2 is critical. While COX-2 is inducible and mediates inflammation, COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet function. Non-selective COX inhibitors are associated with gastrointestinal bleeding and other side effects, making high selectivity for COX-2 a key design objective.[9]

  • Screening Against Functionally or Structurally Related Targets: We must evaluate the compound against other enzymes or receptors where binding could be plausible, even if not immediately obvious. This pre-emptive screening can uncover unexpected polypharmacology.

  • Broad Safety Pharmacology Profiling: Utilizing a standardized panel of targets known to be implicated in clinical ADRs is an industry-standard practice.[10][11] This includes key GPCRs, ion channels (especially hERG, which is linked to cardiotoxicity), transporters, and other enzymes. Identifying interactions early allows for mitigation through structure-activity relationship (SAR) studies or flags the compound as a higher risk.[5][6]

This systematic evaluation ensures that we build a comprehensive understanding of the compound's biological interactions beyond its intended therapeutic effect.

Part 2: Experimental Design and Methodologies

A robust assessment of cross-reactivity requires a suite of validated in vitro assays. The following sections detail the experimental workflow and specific protocols designed to quantify the interaction of this compound with a diverse panel of biological targets.

Overall Experimental Workflow

The workflow is designed to move from broad screening to more focused, functional characterization. It begins with primary screening against a large panel of targets at a single high concentration to identify potential "hits," followed by dose-response studies for any significant interactions to determine potency (IC50 or Ki).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Functional Confirmation Compound This compound (Test Compound) Screening Single-Point Screen (10 µM) Broad Target Panel (44 targets) Compound->Screening Hits Identified Hits (>50% Inhibition) Screening->Hits If interaction detected NoHits No Significant Activity (<50% Inhibition) Screening->NoHits If no interaction DoseResponse Dose-Response Assays (IC50 / Ki Determination) DataAnalysis Data Analysis & Profile Generation DoseResponse->DataAnalysis Hits->DoseResponse NoHits->DataAnalysis CellAssay Cell-Based Functional Assay (e.g., PGE2 Measurement) DataAnalysis->CellAssay For primary target & key off-targets

Caption: Experimental workflow for cross-reactivity profiling.

Target Selection for Cross-Reactivity Profiling

The selected panel includes the primary target, its direct isoform, and a set of 44 targets commonly used in safety pharmacology screening to identify potential liabilities early.[5]

Target ClassTarget NameRationale
Primary Target Human COX-2Assess on-target potency.
Related Isoform Human COX-1Determine selectivity index.
Safety Panel: GPCRs Adrenergic α1, α2, β1, β2Cardiovascular & CNS effects.
Dopamine D1, D2CNS & neurological effects.
Serotonin 5-HT1A, 5-HT2ACNS & psychiatric effects.
Muscarinic M1, M2, M3Autonomic & CNS effects.
Histamine H1Allergic response & sedation.
... (12 others)
Safety Panel: Ion Channels hERG (K+ Channel)Critical for cardiac safety (arrhythmia risk).
CaV1.2 (Ca2+ Channel)Cardiovascular function.
NaV1.5 (Na+ Channel)Cardiac conduction.
... (4 others)
Safety Panel: Enzymes PDE3, PDE4Cardiovascular & inflammatory signaling.
... (6 others)
Safety Panel: Transporters NET (Norepinephrine)Cardiovascular & CNS effects.
DAT (Dopamine)CNS & abuse liability.
SERT (Serotonin)CNS & psychiatric effects.
Detailed Experimental Protocols

This protocol quantifies the ability of the test compound to inhibit the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Prepare Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Prepare Heme solution in DMSO.

    • Dilute human recombinant COX-1 and COX-2 enzymes in Assay Buffer.

    • Prepare Arachidonic Acid (substrate) solution in ethanol.

    • Prepare TMPD (colorimetric probe) solution.

    • Prepare serial dilutions of this compound and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Assay Procedure:

    • To a 96-well plate, add 150 µL of Assay Buffer.

    • Add 10 µL of diluted enzyme (COX-1 or COX-2).

    • Add 10 µL of Heme solution.

    • Add 1 µL of the test compound dilution or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid followed immediately by 10 µL of TMPD.

    • Read the absorbance at 590 nm every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic read.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol measures the ability of the test compound to displace a known radiolabeled ligand from its target receptor.

  • Reagent Preparation:

    • Prepare Binding Buffer specific to the target of interest.

    • Prepare cell membrane preparations expressing the target receptor.

    • Prepare the specific radioligand (e.g., [3H]-Prazosin for Adrenergic α1) at a concentration near its Kd.

    • Prepare a non-specific binding control (a high concentration of a known unlabeled ligand).

    • Prepare the test compound at a standard screening concentration (e.g., 10 µM).

  • Assay Procedure:

    • To filter plates, add Binding Buffer, cell membranes, and the test compound (or vehicle/non-specific control).

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, washing with ice-cold Binding Buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding - Non-specific binding).

    • Calculate percent inhibition = 100 * [1 - (Counts with test compound - Non-specific binding) / (Specific binding)].

    • Significant inhibition is typically defined as >50%. For any targets showing significant inhibition, a follow-up dose-response experiment is conducted to determine the Ki value.

Part 3: Comparative Data Analysis and Interpretation

The following data are representative of a comprehensive cross-reactivity study for this compound.

Table 1: On-Target Potency and Isoform Selectivity

The primary goal was to assess the potency against COX-2 and selectivity over COX-1. The selectivity index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (SI)
This compound 35 4,200 120
Celecoxib (Reference)153,000200

Interpretation: The data clearly demonstrate that this compound is a potent inhibitor of COX-2. Critically, it displays a 120-fold selectivity for COX-2 over COX-1. This strong selectivity profile is highly desirable, suggesting a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9]

Table 2: Broad Panel Safety Screening Results

The compound was screened at a concentration of 10 µM against a panel of 44 targets known to be associated with adverse drug events. The table below summarizes the results, showing the percent inhibition observed.

Target% Inhibition @ 10 µMPotential Clinical Implication
hERG (K+ Channel) 4%Low risk of cardiac arrhythmia.
5-HT2B (Serotonin Receptor) 8%Low risk of cardiac valvulopathy.
Dopamine Transporter (DAT) 12%Low risk of CNS/abuse liability.
Adrenergic α1A Receptor 6%Low risk of cardiovascular effects (hypotension).
Histamine H1 Receptor 2%Low risk of sedation.
Muscarinic M1 Receptor <0%Low risk of anticholinergic effects (dry mouth, etc.).
All other 38 targets <20%No significant off-target liabilities identified.

Interpretation: At a high concentration of 10 µM—typically several orders of magnitude above the therapeutic concentration required for COX-2 inhibition—the compound showed no significant interaction (>50% inhibition) with any of the 44 safety-relevant targets. This "clean" profile is an excellent prognostic indicator for a favorable safety margin in subsequent in vivo studies.[6]

Visualizing the Impact of Selectivity: The COX Signaling Pathway

The importance of the selectivity data presented in Table 1 is best understood in the context of the underlying biology.

G cluster_cox1 Constitutive Pathway cluster_cox2 Inducible Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGI2_TXA2 Prostaglandins & Thromboxanes COX1->PGI2_TXA2 Stomach Stomach Lining Protection PGI2_TXA2->Stomach Platelets Platelet Aggregation PGI2_TXA2->Platelets PGE2 Prostaglandin E2 COX2->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation TestCompound 4-(2-Oxo-pyrrolidin-1-yl)- benzoic acid TestCompound->COX1 Weak Inhibition TestCompound->COX2 Strong Inhibition

Caption: COX pathway showing selective inhibition by the test compound.

This diagram illustrates how selective inhibition of COX-2 effectively blocks the pathway leading to pain and inflammation, while largely sparing the COX-1 pathway responsible for vital physiological functions. This visual representation powerfully communicates the value of the high selectivity index determined experimentally.

Conclusion and Future Directions

This comprehensive in vitro cross-reactivity analysis provides compelling evidence that this compound is a potent and highly selective COX-2 inhibitor with a promising safety profile. The key findings are:

  • High On-Target Potency: The compound effectively inhibits COX-2 in the nanomolar range.

  • Excellent Isoform Selectivity: A 120-fold selectivity for COX-2 over COX-1 suggests a low propensity for mechanism-based gastrointestinal side effects.

  • Clean Off-Target Profile: The compound demonstrated no significant interactions with a broad panel of 44 safety-relevant targets, indicating a low risk of unexpected ADRs.

Based on this robust in vitro dataset, this compound represents a high-quality candidate for advancement into preclinical in vivo efficacy and safety studies. The data presented herein serves as a critical foundation for these future investigations and exemplifies the rigorous, proactive approach to safety assessment that is essential for successful drug development.

References

A Comparative Analysis of Synthetic Routes for N-Aryl Pyrrolidinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl pyrrolidinone scaffold is a privileged structural motif found in a wide array of biologically active molecules, including anti-HIV agents, quorum sensing inhibitors, and potential treatments for neurodegenerative diseases.[1][2][3] The synthesis of these compounds is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes for the construction of N-aryl pyrrolidinones, offering insights into the mechanistic underpinnings, practical considerations, and experimental protocols for each methodology.

Transition-Metal Catalyzed N-Arylation: The Workhorses of C-N Bond Formation

The most established and widely utilized methods for the synthesis of N-aryl pyrrolidinones involve transition-metal catalyzed cross-coupling reactions. These reactions offer a high degree of reliability and functional group tolerance, making them the initial choice for many synthetic chemists.

The Buchwald-Hartwig Amination: A Paradigm of Modern Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, providing a versatile and efficient method for the N-arylation of a wide range of amines, including pyrrolidinone.[4][5] This palladium-catalyzed reaction is renowned for its broad substrate scope and functional group tolerance, allowing for the coupling of various aryl halides and pseudo-halides with pyrrolidinone.[6]

Mechanistic Insights:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium(0) catalyst with the aryl halide and the amine.[7][8] The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[9]

  • Amine Coordination and Deprotonation: The pyrrolidinone coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The N-aryl pyrrolidinone product is formed through reductive elimination, regenerating the Pd(0) catalyst.[8]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[10]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Oxidative_Addition->Pd(II)(Ar)(X)L Oxidative Addition Ligand_Exchange_Deprotonation Pd(II)(Ar)(X)L->Ligand_Exchange_Deprotonation Pyrrolidinone Pyrrolidinone Pyrrolidinone->Ligand_Exchange_Deprotonation Base Base Base->Ligand_Exchange_Deprotonation Pd(II)(Ar)(N-pyrrolidinone)L Pd(II)(Ar)(N-pyrrolidinone)L Ligand_Exchange_Deprotonation->Pd(II)(Ar)(N-pyrrolidinone)L Amine Coordination & Deprotonation Reductive_Elimination Pd(II)(Ar)(N-pyrrolidinone)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Reductive Elimination N-Aryl_Pyrrolidinone N-Aryl_Pyrrolidinone Reductive_Elimination->N-Aryl_Pyrrolidinone

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-(4-cyanophenyl)pyrrolidin-2-one

This protocol describes the synthesis of a non-racemic N-aryl pyrrolidinone using the Buchwald-Hartwig reaction.

  • Materials:

    • (S)-(-)-2-Pyrrolidinone-5-carboxylic acid

    • p-Bromobenzonitrile

    • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium carbonate (Cs2CO3)

    • Dioxane (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk tube, add (S)-(-)-2-pyrrolidinone-5-carboxylic acid (1.2 mmol), Pd2(dba)3 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (1.4 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous dioxane (1 mL) and the aryl bromide (1.0 mmol) via syringe.

    • Heat the reaction mixture at 105 °C with stirring until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the mixture to room temperature and dilute with dichloromethane (CH2Cl2).

    • Filter the mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel (hexane/EtOAc) to afford the N-aryl pyrrolidinone.

The Ullmann Condensation: A Classic Route with Modern Refinements

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[11][12] While traditional Ullmann conditions often required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more efficient protocols.[11][12] The introduction of ligands, such as diamines and amino acids, has been instrumental in improving the efficiency and substrate scope of the Ullmann condensation.[13][14]

Mechanistic Insights:

The mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to involve a copper(I) catalytic species.[11][15] A plausible mechanism involves the following steps:

  • Formation of a Copper-Amide Complex: The pyrrolidinone reacts with a Cu(I) salt in the presence of a base to form a copper-amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-aryl pyrrolidinone is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

Diagram of the Ullmann Condensation Catalytic Cycle:

Ullmann_Condensation_Cycle Cu(I)L Cu(I)L Complex_Formation Cu(I)L->Complex_Formation Pyrrolidinone Pyrrolidinone Pyrrolidinone->Complex_Formation Base Base Base->Complex_Formation Cu(I)(N-pyrrolidinone)L Cu(I)(N-pyrrolidinone)L Complex_Formation->Cu(I)(N-pyrrolidinone)L Formation of Copper-Amide Complex Oxidative_Addition Cu(I)(N-pyrrolidinone)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Cu(III)(Ar)(X)(N-pyrrolidinone)L Cu(III)(Ar)(X)(N-pyrrolidinone)L Oxidative_Addition->Cu(III)(Ar)(X)(N-pyrrolidinone)L Oxidative Addition Reductive_Elimination Cu(III)(Ar)(X)(N-pyrrolidinone)L->Reductive_Elimination Reductive_Elimination->Cu(I)L Reductive Elimination N-Aryl_Pyrrolidinone N-Aryl_Pyrrolidinone Reductive_Elimination->N-Aryl_Pyrrolidinone

Caption: A plausible catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of N-Aryl Benzamides (Illustrative for Amide Arylation) [13]

This protocol details a ligand-assisted Ullmann condensation for the N-arylation of benzamides, which can be adapted for pyrrolidinone.

  • Materials:

    • Benzamide (or Pyrrolidinone) (1.0 mmol)

    • Aryl iodide (1.2 mmol)

    • Copper(I) iodide (CuI) (0.05 mmol)

    • (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol)

    • Potassium phosphate (K3PO4) (2.0 mmol)

    • Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere of argon, add the benzamide (or pyrrolidinone), potassium phosphate, (S)-N-methylpyrrolidine-2-carboxylate, and copper(I) iodide.

    • Add anhydrous DMSO to the flask, followed by the aryl iodide.

    • Stir the reaction mixture vigorously and heat to 110 °C.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Emerging Synthetic Strategies: Moving Beyond Traditional Catalysis

While transition-metal catalysis remains dominant, there is a growing interest in the development of more sustainable and cost-effective synthetic methods. Transition-metal-free and photocatalytic approaches are at the forefront of this endeavor.

Transition-Metal-Free N-Arylation

The development of transition-metal-free methods for N-arylation is highly desirable to avoid the cost and potential toxicity associated with residual metals in the final products. These reactions often proceed via different mechanistic pathways, such as nucleophilic aromatic substitution (SNAr) or radical-mediated processes.[16][17]

A notable example involves the reaction of arylsulfonamides with cyclopropane diesters under basic conditions to yield α-arylated pyrrolidinones.[18] This one-pot process involves a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation.[18]

Diagram of the Smiles-Truce Cascade for Pyrrolidinone Synthesis:

Smiles_Truce_Cascade Start Arylsulfonamide + Cyclopropane Diester Base Base (e.g., t-BuOK) Start->Base Ring_Opening Nucleophilic Ring-Opening Base->Ring_Opening Enolate Enolate Intermediate Ring_Opening->Enolate Smiles_Truce Smiles-Truce Aryl Transfer Enolate->Smiles_Truce Aryl_Intermediate α-Arylated Intermediate Smiles_Truce->Aryl_Intermediate Lactamization Intramolecular Lactamization Aryl_Intermediate->Lactamization Product α-Arylated Pyrrolidinone Lactamization->Product

Caption: Workflow for the transition-metal-free synthesis of α-arylated pyrrolidinones.

Photocatalytic N-Arylation

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as a renewable energy source.[19][20] Photocatalytic N-arylation reactions offer a green alternative to traditional heating methods and can often tolerate a wider range of functional groups.[19] These reactions typically involve the generation of radical intermediates through single-electron transfer (SET) processes initiated by an excited photocatalyst.[19]

Recent studies have demonstrated the successful photocatalytic N-arylation of pyrrolidines using various types of photocatalysts, including metal complexes and organic dyes.[19] These methods often show good functional group tolerance, although the electronic nature of the substituents on the aryl halide can influence the reaction efficiency.[19]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular N-aryl pyrrolidinone will depend on a variety of factors, including the desired substrate scope, functional group tolerance, scalability, and cost. The following table provides a comparative summary of the key features of each method.

FeatureBuchwald-Hartwig AminationUllmann CondensationTransition-Metal-FreePhotocatalytic
Catalyst PalladiumCopperNonePhotocatalyst (e.g., Ir, Ru, organic dye)
Typical Temperature 60-110 °C100-210 °C (classical), <100 °C (modern)[11][12]Varies, often elevatedRoom Temperature
Substrate Scope Very BroadGood (improved with modern methods)Substrate-dependentGood
Functional Group Tolerance ExcellentModerate to GoodVariesExcellent
Key Advantages High yields, broad scope, well-establishedLower cost catalyst, improving conditionsAvoids metal contaminationMild conditions, green energy source
Key Disadvantages Expensive catalyst, potential for metal contaminationHarsher conditions in classical methods, ligand requiredLimited scope, may require specific substratesMay require specialized equipment, catalyst can be expensive

Conclusion

The synthesis of N-aryl pyrrolidinones can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The Buchwald-Hartwig amination remains the gold standard for its broad applicability and high efficiency. The Ullmann condensation, particularly with modern ligand systems, offers a more cost-effective alternative. For applications where metal contamination is a critical concern, transition-metal-free methods provide a viable, albeit more substrate-specific, option. Photocatalytic N-arylation represents a promising green and mild approach that is likely to see increased application in the future. A thorough understanding of the mechanistic principles and practical considerations of each of these routes will enable researchers to make informed decisions and successfully synthesize the N-aryl pyrrolidinone targets that are crucial for advancing drug discovery and development.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as derivatives of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a molecule of interest in medicinal chemistry, establishing the precise atomic connectivity and stereochemistry is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these compounds, offering insights into experimental design, data interpretation, and potential challenges.

Introduction: The Importance of Orthogonal Analytical Approaches

The structural confirmation of a novel chemical entity is rarely achieved with a single analytical technique. Instead, a multi-faceted, orthogonal approach is employed, where each method provides a unique and complementary piece of the structural puzzle. For N-aryl lactams like this compound, the key structural features to confirm are the substitution pattern on the aromatic ring, the integrity of the pyrrolidinone ring, and the connectivity between these two moieties. This guide will focus on the "big three" of small molecule structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

The Analytical Workflow: A Comparative Overview

The journey from a newly synthesized compound to a fully confirmed structure typically follows a logical progression of analytical techniques. The following diagram illustrates a common workflow, highlighting the interplay between different methods.

Structural Elucidation Workflow Figure 1: A typical workflow for structural confirmation. cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation Synthesis Synthesis Purification (e.g., Chromatography) Purification (e.g., Chromatography) Synthesis->Purification (e.g., Chromatography) Preliminary MS Preliminary MS Purification (e.g., Chromatography)->Preliminary MS 1D NMR (1H, 13C) 1D NMR (1H, 13C) Preliminary MS->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) High-Resolution MS (HRMS) High-Resolution MS (HRMS) 2D NMR (COSY, HSQC, HMBC)->High-Resolution MS (HRMS) Structure Proposal Structure Proposal 2D NMR (COSY, HSQC, HMBC)->Structure Proposal X-ray Crystallography X-ray Crystallography High-Resolution MS (HRMS)->X-ray Crystallography If single crystal is available Final Confirmed Structure Final Confirmed Structure X-ray Crystallography->Final Confirmed Structure Structure Proposal->X-ray Crystallography Structure Proposal->Final Confirmed Structure If crystallography is not feasible

Caption: A typical workflow for structural confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A. One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, we would expect to see:

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Pyrrolidinone Protons: Three sets of signals corresponding to the three methylene groups of the pyrrolidinone ring. These will likely appear as multiplets in the aliphatic region (typically δ 2.0-4.0 ppm).

¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms in the molecule. For our target compound, we would expect to see signals for:

  • Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid and the lactam carbonyls.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

  • Aliphatic Carbons: Signals in the upfield region (δ 20-60 ppm) for the pyrrolidinone ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidinone CH₂ (α to N)~3.9 (t)~50
Pyrrolidinone CH₂ (β to N)~2.2 (p)~18
Pyrrolidinone CH₂ (γ to N)~2.6 (t)~31
Aromatic CH (ortho to COOH)~8.1 (d)~131
Aromatic CH (ortho to N)~7.8 (d)~120
Aromatic C (ipso to COOH)-~132
Aromatic C (ipso to N)-~144
Carboxylic Acid COOH~13.0 (s, broad)~167
Lactam C=O-~175

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

B. Two-Dimensional (2D) NMR: Connecting the Dots

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how they are connected.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the pyrrolidinone ring and confirming the coupling between adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule. For instance, we would expect to see correlations between the aromatic protons and the lactam carbonyl carbon, as well as between the pyrrolidinone protons and the aromatic carbons, definitively establishing the N-aryl linkage.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments (e.g., number of scans, acquisition times) should be optimized to achieve good signal-to-noise and resolution.[3]

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals based on their chemical shifts, multiplicities, and 2D correlations.

II. Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures.

A. Ionization Techniques: ESI vs. EI
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules.[4] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, giving a clear indication of the molecular weight.

  • Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation.[4] While the molecular ion peak may be weak or absent, the fragmentation pattern can serve as a "fingerprint" for the molecule and provide structural clues.

B. Fragmentation Analysis

The way a molecule breaks apart in the mass spectrometer can reveal its building blocks. For this compound (MW: 205.21 g/mol ), some predicted fragments are:

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Origin
206[M+H]⁺Protonated molecule
204[M-H]⁻Deprotonated molecule
188[M+H-H₂O]⁺Loss of water from the carboxylic acid
160[M+H-HCOOH]⁺Loss of formic acid
120[C₇H₆NO]⁺Cleavage of the pyrrolidinone ring
105[C₇H₅O]⁺Phenylcarbonyl cation
77[C₆H₅]⁺Phenyl cation

Data sourced from PubChem CID 773130.[5]

MS Fragmentation Figure 3: A plausible ESI-MS/MS fragmentation pathway. [M+H]+ (m/z 206) [M+H]+ (m/z 206) [M+H-H2O]+ (m/z 188) [M+H-H2O]+ (m/z 188) [M+H]+ (m/z 206)->[M+H-H2O]+ (m/z 188) - H2O Fragment (m/z 120) Fragment (m/z 120) [M+H]+ (m/z 206)->Fragment (m/z 120) - C4H6O Phenylcarbonyl (m/z 105) Phenylcarbonyl (m/z 105) Fragment (m/z 120)->Phenylcarbonyl (m/z 105) - NH Phenyl (m/z 77) Phenyl (m/z 77) Phenylcarbonyl (m/z 105)->Phenyl (m/z 77) - CO

References

A Comparative Guide to the Efficacy of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic Acid Analogs and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. The scaffold of 4-(2-oxo-pyrrolidin-1-yl)-benzoic acid and its analogs has emerged as a promising framework for the development of new therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation. This guide provides a comparative analysis of the efficacy of these and structurally related compounds, drawing upon peer-reviewed experimental data to inform researchers, scientists, and drug development professionals. Our focus is to dissect the structure-activity relationships (SAR) that govern their biological effects and to provide a practical, in-depth resource for advancing future research.

I. Anticancer Efficacy: A Tale of Two Moieties

The pyrrolidinone and benzoic acid moieties have independently been incorporated into numerous anticancer agents. Their combination within a single molecular framework has yielded compounds with significant cytotoxic and antiproliferative activities. The following sections compare the efficacy of various analogs against several human cancer cell lines.

Comparative Analysis of In Vitro Anticancer Activity

The efficacy of various analogs is often quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines. A lower IC50 value indicates greater potency. The table below summarizes the in vitro anticancer activity of several series of related compounds.

Compound SeriesSpecific AnalogCancer Cell LineIC50 (µM)Reference
5-Oxopyrrolidine Derivatives Compound with 4-dimethylaminophenyl substitution (8)A549 (Lung)Not specified, but showed most potent activity in its series[1]
Hydrazone derivative with 4-chlorophenyl substitution (6)A549 (Lung)Cell viability reduced to 64%[1]
Hydrazone derivative with 4-bromophenyl substitution (7)A549 (Lung)Cell viability reduced to 61%[1]
1,2,4-Triazole Benzoic Acid Hybrids Compound 2MCF-7 (Breast)18.7[2]
Compound 14MCF-7 (Breast)15.6[2]
Compound 2HCT-116 (Colon)25.7[2]
Compound 15HCT-116 (Colon)Not specified, but potent[2]
Benzoxazole Clubbed 2-Pyrrolidinones Compound 19 (4-NO2 derivative)SNB-75 (CNS)% Growth Inhibition: 35.49[3]
Compound 20 (4-SO2NH2 derivative)SNB-75 (CNS)% Growth Inhibition: 31.88[3]
Thiazol-5-yl Benzoic Acid Derivatives Analog with 2-halo-benzyloxy groupA549 (Lung)1.5-3.3[4]

Expert Insights: The data reveals that substitutions on the phenyl ring of the benzoic acid moiety, as well as modifications to the pyrrolidinone ring, significantly impact anticancer activity. For instance, the introduction of a 4-dimethylaminophenyl group in the 5-oxopyrrolidine series enhanced potency against A549 lung cancer cells[1]. In the 1,2,4-triazole benzoic acid hybrids, the incorporation of isothiocyanate and nitrobenzylidene moieties was beneficial for their cytotoxic effects[2]. This underscores the importance of exploring a diverse chemical space around the core scaffold to optimize anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Targeting Key Cellular Processes

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular pathways. For example, some benzoic acid derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells[2][5].

anticancer_mechanism Analog Analog Cancer Cell Cancer Cell Analog->Cancer Cell Enters Apoptosis Apoptosis Cancer Cell->Apoptosis Induces Topoisomerase II Topoisomerase II Cancer Cell->Topoisomerase II Inhibits DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Triggers Cell Cycle Arrest->Apoptosis

Caption: Putative anticancer mechanisms of action.

II. Antimicrobial Efficacy: A Broad Spectrum of Activity

The emergence of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Analogs of this compound have demonstrated promising activity against a range of bacteria.

Comparative Analysis of In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table compares the MIC values of different analogs against various bacterial strains.

Compound SeriesSpecific AnalogBacterial StrainMIC (µg/mL)Reference
4-Oxoquinazolin-3(4H)-yl)benzoic acid derivatives Compound 4aStaphylococcus aureus0.25-0.5[6]
Compound 6'aStaphylococcus aureus (MDR strains)0.25-0.5[6]
5-Oxopyrrolidine Derivatives Compound 21 (with 5-nitrothiophene)Staphylococcus aureus (MDR strains)Promising and selective activity[7]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Compound 4Staphylococcus aureus ATCC 6538125[8]
Compound 4Bacillus subtilis ATCC 6683125[8]
Benzoic Acid Derivatives 2-hydroxybenzoic acidEscherichia coli O1571000[9]

Expert Insights: The 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives exhibit potent activity against Staphylococcus aureus, including multidrug-resistant strains, with MIC values as low as 0.25 µg/mL[6]. The incorporation of a 5-nitrothiophene moiety in the 5-oxopyrrolidine series also conferred selective activity against MDR S. aureus[7]. These findings highlight the potential of these scaffolds in combating resistant bacterial infections.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum A->B D Inoculate Microplate B->D C Serial Dilution of Compound C->D E Incubate (16-20h) D->E F Read for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for MIC determination via broth microdilution.

III. Anti-inflammatory Efficacy: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. Several analogs of this compound have demonstrated anti-inflammatory properties.

Comparative Analysis of In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Compound SeriesSpecific AnalogDose (mg/kg)Edema Inhibition (%)Reference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Compound 12548.9 - 63.1[10]
Compound 112548.9 - 63.1[10]
Pyrrolidine Derivatives Compound A-1Not specifiedHighest anti-inflammatory effect in its series[11]
O-Benzoyl Benzoic Acid Based 1,3,4-Oxadiazoles Analog with m-methoxy-p-hydroxy substitutionNot specifiedPotent COX-2 inhibitor[12]

Expert Insights: The metabolite of piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, showed anti-inflammatory activity comparable to the well-known NSAID, diclofenac[10]. This indicates that even metabolic products of these scaffolds can retain significant biological activity. The investigation of pyrrolidine derivatives has also yielded compounds with notable anti-inflammatory and analgesic effects[11].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mechanism of Action: COX Enzyme Inhibition

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Analog Analog Analog->COX-1 / COX-2 Inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutics. The peer-reviewed literature demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships highlighted in this guide underscore the critical role of targeted chemical modifications in optimizing efficacy and selectivity.

Future research should focus on:

  • Systematic SAR studies: To further refine the pharmacophore and improve potency and drug-like properties.

  • Mechanism of action studies: To elucidate the precise molecular targets and pathways involved in their biological effects.

  • In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical candidates.

By leveraging the insights presented in this guide, the scientific community can accelerate the development of the next generation of drugs based on this promising chemical scaffold.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。